molecular formula C11H11N3O2 B015025 6-Amino-1-benzyluracil CAS No. 41862-11-7

6-Amino-1-benzyluracil

Cat. No.: B015025
CAS No.: 41862-11-7
M. Wt: 217.22 g/mol
InChI Key: QMKJOZVQZBJSEC-UHFFFAOYSA-N
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Description

6-Amino-1-benzyluracil (CAS 41862-11-7) is a versatile N-alkyluracil derivative serving as a fundamental synthetic intermediate in medicinal chemistry and drug discovery. Its core value lies in its role as a privileged scaffold for constructing complex heterocyclic compounds with demonstrated biological activity. This compound is extensively utilized as a key precursor for the synthesis of novel pyrido[2,3-d]pyrimidine and xanthine derivatives. Research highlights its significant application in the development of potential anticancer agents. Studies show that derivatives synthesized from 6-Amino-1-benzyluracil exhibit promising in vitro cytotoxicity against various human cancer cell lines, including liver (HepG2, Huh7), breast (MCF7), and lung (A549) carcinomas. Notably, some of these potent derivatives have been found to have no toxicity against normal cells (MDCK), indicating a selective cytotoxic profile. The mechanism of action for these advanced derivatives is associated with high binding affinity to targets like cyclin-dependent kinase 2 (CDK2) , and the induction of apoptosis in cancer cells. With a molecular formula of C11H11N3O2 and a molecular weight of 217.2 g/mol, this building block is supplied with a minimum purity of 95%. Store this white to off-white solid at room temperature. Intended Use : This product is for professional manufacturing, research laboratories, and industrial or commercial use only. It is not intended for medical, consumer, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMKJOZVQZBJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290717
Record name 6-Amino-1-benzyluracil
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41862-11-7
Record name 6-Amino-1-benzyluracil
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Record name 6-Amino-1-benzyluracil
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Record name 6-Amino-1-benzyluracil
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Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1-benzyluracil: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Amino-1-benzyluracil is a derivative of uracil, a fundamental pyrimidinedione nucleobase. As a member of the 6-aminouracil family, this compound serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The strategic placement of the amino group at the C-6 position and the benzyl group at the N-1 position imparts unique electronic properties and steric influences, making it a key precursor for the synthesis of a wide array of complex heterocyclic systems.[1][2][3] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, core reactivity, and applications, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any experimental design. 6-Amino-1-benzyluracil is cataloged under a specific CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in global databases.

Identifier Value Source
IUPAC Name 6-amino-1-benzylpyrimidine-2,4-dionePubChem[4]
CAS Number 41862-11-7Pharmaffiliates, PubChem[4][5]
Molecular Formula C₁₁H₁₁N₃O₂Pharmaffiliates, PubChem[4][5]
Molecular Weight 217.23 g/mol Pharmaffiliates, PubChem[4][5]
Appearance Off-White SolidPharmaffiliates[5]
Melting Point 275-286°C (decomposes)United States Biological[6]
Solubility Soluble in Aqueous Base, DMSO, MethanolUnited States Biological[6]
Storage 2-8°C Refrigerator (long-term)Pharmaffiliates, United States Biological[5][6]

Synonyms: 6-Amino-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione, 1-benzyl-6-aminouracil.[4][5]

Synthesis and Mechanistic Insights

The synthesis of substituted uracils is a well-established field. While various specific routes exist, a common strategy for related 6-(arylmethyl)uracils involves the condensation of appropriate precursors followed by cyclization.

Generalized Synthetic Workflow

The construction of the core uracil ring often involves the reaction of a β-ketoester equivalent with urea or a urea analog, such as thiourea. The subsequent introduction of the amino group and benzyl substituent can be achieved through various strategic steps. A plausible synthetic approach is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Uracil Ring Formation cluster_2 Step 3: Final Modification A Arylacetonitrile & 2-Bromo Ester B Ethyl 2-alkyl-4-aryl-3-oxobutyrate A->B Reaction D Condensation & Cyclization B->D C Thiourea C->D E 5-Alkyl-6-(arylmethyl)thiouracil D->E F Treatment with Chloroacetic Acid E->F G Target Uracil Derivative (e.g., 6-Benzyluracil) F->G

Caption: Generalized workflow for the synthesis of 6-benzyluracil derivatives.[7]

Core Reactivity: The Enamine Mechanism

The profound utility of 6-aminouracils in synthesis stems from their inherent electronic nature. They behave as cyclic enamines, a characteristic that dictates their reactivity.[8] The exocyclic amino group at the C-6 position donates electron density into the pyrimidine ring through resonance. This delocalization significantly increases the nucleophilicity of the carbon atom at the C-5 position, making it the primary site for attack by electrophilic reagents.[8]

This mechanistic principle is the causal factor behind the widespread use of 6-aminouracils as synthons for building more complex fused heterocyclic systems. Understanding this electronic behavior is critical for designing experiments and predicting reaction outcomes.

Caption: Resonance in 6-aminouracil increases C-5 nucleophilicity.

Applications in Research and Drug Development

6-Amino-1-benzyluracil is not typically an end-product therapeutic but rather a critical intermediate. Its derivatives are investigated for a wide range of biological activities, making it a compound of significant interest for drug discovery pipelines.

  • Precursor for Biologically Active Heterocycles: 6-aminouracils are extensively used as precursors in multicomponent reactions to synthesize fused heterocyclic systems like pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1][2]

  • Therapeutic Potential of Derivatives: These resulting complex molecules have shown diverse and potent biological activities, including anticancer, antiviral (including anti-HIV-1), antimicrobial, and antioxidant properties.[1][2][7] The benzyl group at the N-1 position can provide favorable hydrophobic interactions within biological targets.

  • Scaffold for Medicinal Chemistry: The uracil core provides a rigid scaffold with defined hydrogen bond donors and acceptors, while the N-1 and C-6 positions allow for synthetic diversification to explore structure-activity relationships (SAR).

Experimental Protocol: Electrophilic Bromination of the Uracil Core

To illustrate the practical application of the enamine reactivity discussed previously, the following protocol describes the electrophilic bromination at the C-5 position. This procedure is adapted from a known method for a structurally similar compound and serves as a self-validating system by explaining the function of each component.[8]

Objective: To synthesize 6-amino-1-benzyl-5-bromouracil via electrophilic substitution.

Materials:

  • 6-Amino-1-benzyluracil

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Bromine

  • Magnetic stirrer and stir bar

  • Reaction flask and dropping funnel

Workflow:

G A 1. Dissolve 6-Amino-1-benzyluracil in boiling acetic acid. B 2. Add sodium acetate to the solution. A->B C 3. Cool mixture to 65-70°C. B->C E 5. Add bromine solution dropwise with vigorous stirring over 10 min. C->E D 4. Prepare bromine solution in acetic acid. D->E F 6. Monitor reaction (TLC). E->F G 7. Quench, isolate, and purify product. F->G

Caption: Step-by-step workflow for the bromination of 6-Amino-1-benzyluracil.

Detailed Steps:

  • Dissolution: In a suitable reaction flask, dissolve 6-Amino-1-benzyluracil in glacial acetic acid (approx. 15-20 mL per gram of starting material) by heating to a boil with stirring.

    • Causality: Acetic acid serves as a polar protic solvent that can dissolve the uracil derivative, particularly at elevated temperatures.

  • Buffering: To the hot solution, add sodium acetate (approx. 1.2 molar equivalents).

    • Causality: Sodium acetate acts as a weak base to buffer the reaction mixture, neutralizing the HBr that is formed as a byproduct. This prevents potential side reactions that could be catalyzed by a strong acid.

  • Temperature Control: Cool the mixture to approximately 65-70°C.

    • Causality: This temperature is high enough to maintain solubility and ensure a sufficient reaction rate but low enough to control the exothermicity of the bromination and minimize degradation.

  • Electrophile Addition: While stirring vigorously, add a solution of bromine (approx. 1.1 molar equivalents) in glacial acetic acid dropwise over 10-15 minutes.

    • Causality: Bromine (Br₂) is the electrophile that attacks the electron-rich C-5 position. Dropwise addition is crucial for controlling the reaction rate and preventing localized high concentrations of bromine, which could lead to over-bromination or other side reactions.

  • Reaction & Monitoring: Maintain the temperature and stirring for a specified time (e.g., 1-2 hours) and monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is cooled and the product can be isolated by pouring the mixture into ice water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory. Based on GHS classifications, 6-Amino-1-benzyluracil presents the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Conclusion

6-Amino-1-benzyluracil is a compound of significant strategic importance in synthetic chemistry. Its value is derived from its well-defined physicochemical properties and, most critically, its predictable reactivity as a cyclic enamine. This electronic characteristic makes it an ideal and versatile precursor for constructing diverse and complex heterocyclic molecules, many of which are scaffolds for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling, and mechanistic behavior is essential for researchers aiming to leverage its full potential in drug discovery and materials science.

References

  • Pharmaffiliates. (n.d.). CAS No: 41862-11-7 | Chemical Name: 6-Amino-1-benzyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1-benzyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidinedione. Retrieved from [Link]

  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Georganics. (2011). 6-AMINO-1-METHYLURACIL Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- - Substance Details. Retrieved from [Link]

  • US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- - Substance Details. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Amino-1-benzyluracil: Physicochemical Properties and Synthetic Pathways for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-1-benzyluracil, a substituted pyrimidinedione, represents a significant scaffold in medicinal chemistry. The uracil core is a fundamental component of nucleic acids, rendering its derivatives prime candidates for investigation as therapeutic agents, particularly in antiviral and anticancer research. The strategic incorporation of a benzyl group at the N1 position and an amino group at the C6 position imparts specific physicochemical and reactive properties that are crucial for its biological activity and potential as a drug candidate. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-1-benzyluracil, alongside detailed synthetic and analytical protocols, to support researchers and professionals in the field of drug discovery and development. Uracil derivatives are recognized for their diverse biological activities, making them a cornerstone in the synthesis of various heterocyclic compounds with therapeutic potential.[1]

Molecular Structure and Properties

The foundational characteristics of 6-Amino-1-benzyluracil are summarized below, providing a baseline for its scientific exploration.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties is the first step in the characterization of any potential therapeutic agent.

PropertyValueSource
IUPAC Name 6-amino-1-benzylpyrimidine-2,4(1H,3H)-dionePubChem
Molecular Formula C₁₁H₁₁N₃O₂PubChem
Molecular Weight 217.22 g/mol PubChem
CAS Number 41862-11-7PubChem
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)NPubChem
InChI Key QMKJOZVQZBJSEC-UHFFFAOYSA-NPubChem

Physicochemical Characterization

The solubility and thermal stability of a compound are critical parameters that influence its formulation, delivery, and overall viability as a drug candidate.

Solubility Profile

Table of Expected Solubility Behavior:

SolventSolvent TypeExpected SolubilityRationale
WaterProticSlightly SolubleHydrogen bonding potential of the uracil ring is offset by the hydrophobic benzyl group.
Dimethyl Sulfoxide (DMSO)Aprotic PolarSolubleStrong dipole-dipole interactions and hydrogen bond accepting capability.
MethanolProtic PolarModerately SolubleHydrogen bonding with the solvent is favorable.
EthanolProtic PolarModerately SolubleSimilar to methanol, with slightly lower solubility due to increased alkyl chain length.
AcetoneAprotic PolarSlightly SolubleModerate dipole-dipole interactions.
HexaneNonpolarInsolubleLack of favorable interactions with the polar uracil core.
Thermal Stability

The thermal stability of uracil derivatives is an important consideration for storage and processing. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for 6-Amino-1-benzyluracil are not extensively reported, studies on related uracil derivatives suggest they are stable against thermal decomposition up to approximately 200°C. The melting point for 6-Amino-1-benzyluracil has been reported in the range of 275-286°C with decomposition.

Chemical Properties and Reactivity

The chemical behavior of 6-Amino-1-benzyluracil is characterized by the reactivity of its constituent functional groups: the enamine-like system of the 6-aminouracil core and the benzyl group at the N1 position.

Reactivity of the 6-Aminouracil Core

The 6-aminouracil moiety exhibits dual reactivity, with potential for electrophilic attack at both the C5 position and the 6-amino group. This dual nature allows for a rich variety of chemical transformations, making it a versatile precursor for the synthesis of fused heterocyclic systems. For instance, reactions with α,β-unsaturated ketones can lead to the formation of pyridopyrimidine derivatives. The amino group can also undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can then be used in further synthetic elaborations.

Influence of the N1-Benzyl Group

The benzyl group at the N1 position serves several key functions. It enhances the lipophilicity of the molecule, which can be crucial for its pharmacokinetic profile, including membrane permeability. The presence of the benzyl group can also influence the electronic properties of the uracil ring, potentially modulating its reactivity and biological interactions. Furthermore, the benzylic position offers a site for further functionalization if required for structure-activity relationship (SAR) studies.

cluster_synthesis General Synthetic Pathway cluster_reactivity Key Reactivity Sites Start 6-Aminouracil Intermediate N1-Benzylation Start->Intermediate Benzyl Halide, Base Product 6-Amino-1-benzyluracil Intermediate->Product Core 6-Amino-1-benzyluracil Amino 6-Amino Group Core->Amino Nucleophilic Reactions (e.g., Acylation, Alkylation) C5 C5 Position Core->C5 Electrophilic Attack (e.g., Halogenation, Nitration) Benzyl Benzyl Group Core->Benzyl Potential for Functionalization

Figure 1: A conceptual diagram illustrating the general synthetic approach and key reactive sites of 6-Amino-1-benzyluracil.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the vinyl proton on the uracil ring, and the protons of the amino group.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityRationale
Benzyl aromatic protons7.2-7.4MultipletTypical range for monosubstituted benzene ring.
Benzyl CH₂ protons~5.0SingletMethylene group adjacent to a nitrogen and an aromatic ring.
Uracil C5-H~5.0-5.5SingletVinyl proton of the uracil ring.
NH₂ protons~6.5-7.0Broad SingletExchangeable protons of the primary amine.
Uracil N3-H~10.5Broad SingletExchangeable proton of the amide in the uracil ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Rationale
Benzyl aromatic carbons127-138Standard range for aromatic carbons.
Benzyl CH₂ carbon~45Aliphatic carbon attached to a nitrogen.
Uracil C2 (C=O)~151Carbonyl carbon adjacent to two nitrogens.
Uracil C4 (C=O)~163Carbonyl carbon of the amide.
Uracil C5~75Olefinic carbon adjacent to the amino group.
Uracil C6~150Carbon bearing the amino group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine and amide)3200-3400Medium-Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (amide)1650-1720Strong
C=C stretch (aromatic and uracil)1500-1600Medium
N-H bend (amine)1550-1650Medium
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak [M]⁺ is expected at m/z 217. A significant fragment would likely correspond to the loss of the benzyl group (m/z 91) or the tropylium ion (m/z 91), resulting in a fragment at m/z 126.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and characterization of 6-Amino-1-benzyluracil.

Synthesis of 6-Amino-1-benzyluracil

This protocol is a general method adapted from the synthesis of related N1-substituted uracil derivatives.

Materials:

  • 6-Aminouracil

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 6-aminouracil (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-Amino-1-benzyluracil.

Start Start: Dissolve 6-Aminouracil & Base in DMF Step1 Add Benzyl Halide Start->Step1 Step2 Heat and Monitor Reaction Step1->Step2 Step3 Work-up: Quench with Water, Extract with Ethyl Acetate Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End Final Product: 6-Amino-1-benzyluracil Step4->End

Figure 2: A streamlined workflow for the synthesis of 6-Amino-1-benzyluracil.

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a compound.

Materials:

  • 6-Amino-1-benzyluracil

  • Selected solvents (e.g., water, DMSO, methanol)

  • Vials with screw caps

  • Shaker bath maintained at a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 6-Amino-1-benzyluracil to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for NMR Spectroscopic Analysis

Materials:

  • 6-Amino-1-benzyluracil sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the 6-Amino-1-benzyluracil sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and coupling patterns.

Applications in Drug Development

Derivatives of 6-aminouracil are valuable precursors in the synthesis of a wide array of heterocyclic compounds that have shown significant biological activities. These activities include potential as anticancer, antimicrobial, and antiviral agents. The N1-benzyl substitution in 6-Amino-1-benzyluracil can enhance its interaction with biological targets and improve its pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutics. For example, some N1-benzyluracil derivatives have been investigated as non-nucleoside inhibitors of viral enzymes.

Conclusion

6-Amino-1-benzyluracil is a molecule of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, drawing upon data from closely related analogues where specific information is sparse. The outlined synthetic and analytical protocols offer a practical framework for researchers to work with this compound. A thorough understanding of the principles laid out in this document will empower scientists and drug development professionals to effectively utilize 6-Amino-1-benzyluracil in their research endeavors, ultimately contributing to the discovery of new and effective medicines.

References

  • Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, (46).
  • LookChem. (n.d.). Cas 873-83-6, 6-Aminouracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1-benzyluracil. Retrieved from [Link]

  • ResearchGate. (2025). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • MDPI. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

  • RSC Publishing. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 6-Amino-1-benzyluracil

[1]

Executive Summary

6-Amino-1-benzyluracil (6-A-1-BU) is a critical pyrimidine scaffold in medicinal chemistry, serving as the primary precursor for 1-benzylxanthines, pyrrolo[2,3-d]pyrimidines, and other fused heterocyclic systems.[1] Its reactivity is defined by the vinylogous amide system embedded within the uracil ring, where the electron-donating 6-amino group creates a strong dipole, activating the C5 position.

This guide analyzes the competitive nucleophilicity between the N6 amine and the C5 carbon, providing researchers with the mechanistic insight required to control regioselectivity. It includes validated protocols for the Traube synthesis of xanthine derivatives, the industry-standard method for generating adenosine receptor antagonists and bronchodilators.

Electronic Structure & Mechanistic Basis[1]

The reactivity of 6-A-1-BU is governed by the push-pull electronic character of the enamine system.[1] Unlike a standard primary amine, the lone pair on the N6 nitrogen is delocalized into the uracil ring, specifically towards the carbonyl at C4 and the carbon at C5.

The Enamine-Imine Tautomerism

While the molecule exists predominantly in the amino form, the resonance structures reveal that the C5 position acts as a "soft" nucleophile , often reacting faster with soft electrophiles (like aldehydes or nitrosonium ions) than the "hard" N6 nitrogen.

Reactivity Map

The following diagram illustrates the electron density flow that dictates experimental outcomes.

ReactivityMapcluster_0Regioselectivity RuleN6N6 Amino Group(Hard Nucleophile)Target: Acyl chlorides, IsocyanatesC5C5 Carbon(Soft Nucleophile)Target: NaNO2, AldehydesN6->C5Electron Donation (+M)C4C4 Carbonyl(Electron Sink)C5->C4Resonance StabilizationDescElectrophile Hardness determines site of attack.Soft E+ -> C5 (Thermodynamic)Hard E+ -> N6 (Kinetic)

Figure 1: Mechanistic map showing the electron donation from N6 activating C5.[1][2]

C5-Directed Electrophilic Substitution

The most common synthetic failure with 6-A-1-BU is attempting direct N-alkylation without accounting for the high nucleophilicity of C5.[1] The C5 position is the gateway to bicyclic systems.

Nitrosation (The Traube Pathway)

Reaction with nitrous acid (

6-amino-1-benzyl-5-nitrosouracil11
Condensation with Aldehydes

Reaction with aromatic aldehydes is complex.

  • Kinetic Product: Formation of the Schiff base (imine) at N6.

  • Thermodynamic Product: In aqueous or protic media, the C5 carbon attacks the aldehyde, often leading to bis(6-aminouracil-5-yl)methanes (two uracil units bridged by a methylene group) rather than the desired imine.

  • Control Strategy: To favor cyclization (e.g., to pyrrolopyrimidines), use anhydrous conditions and immediate trapping of the intermediate.

Heterocyclic Annulation: The Traube Synthesis

The most robust application of 6-A-1-BU is the Traube Synthesis of xanthines.[1] This three-step workflow converts the uracil into a xanthine (purine-2,6-dione) scaffold.[1]

Pathway Visualization[1]

TraubeSynthesiscluster_legend*Note on RegiochemistryStart6-Amino-1-benzyluracilStep1Nitrosation (NaNO2/HCl)Start->Step1Inter15-Nitroso Intermediate(Red/Violet Solid)Step1->Inter1Electrophilic Subst. at C5Step2Reduction (Na2S2O4)Inter1->Step2Inter25,6-Diamino-1-benzyluracil(Unstable to air)Step2->Inter2Reduction of -NO to -NH2Step3Cyclization (HCOOH or Urea)Inter2->Step3CondensationFinal3-Benzylxanthine / 1-Benzylxanthine*Step3->FinalRing Closure (-H2O)NoteN1-benzyl in uracil becomes N3-benzylin xanthine numbering due to nomenclature shift.

Figure 2: The Traube Synthesis workflow for generating xanthine scaffolds.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil

Objective: Functionalize C5 to prepare for diamine generation.

  • Dissolution: Suspend 6-amino-1-benzyluracil (10 mmol) in acetic acid (50%, 30 mL) . The use of acetic acid is critical to solubilize the starting material while providing the acidic medium for nitrous acid generation.

  • Nitrosation: Cool the solution to 0–5°C in an ice bath. Dropwise add a solution of sodium nitrite (1.2 eq, 12 mmol) in water (5 mL).

  • Observation: The reaction mixture will turn a deep violet/red color immediately.[1] This visual cue confirms the formation of the nitroso group.

  • Workup: Stir for 1 hour at room temperature. The product precipitates out.[1] Filter the solid, wash with cold water (2x) and ethanol (1x) to remove residual acid.

  • Validation: The product should have a melting point >300°C (dec) and show a characteristic color.

Protocol B: Reduction to 5,6-Diamino-1-benzyluracil

Objective: Reduce the nitroso group to an amine.[1] Note: The diamine intermediate is oxidation-sensitive.[1] Use immediately or store under inert gas.

  • Suspension: Suspend the nitroso intermediate from Protocol A in aqueous ammonia (12%, 20 mL) . The solution will be red/violet.[1]

  • Reduction: Heat to 70°C . Add sodium dithionite (

    
    )  portion-wise until the red color completely disappears and the suspension becomes yellowish/white.
    
  • Isolation: Cool to 4°C. Filter the diamine precipitate. Wash with cold water.[1]

Protocol C: Cyclization to 3-Benzylxanthine[1]
  • Condensation: Reflux the fresh diamine (from Protocol B) in formic acid (98%) for 2–4 hours.

  • Mechanism: Formic acid formylates the new 5-amino group, followed by dehydration between the formyl oxygen and the 6-amino hydrogen to close the imidazole ring.[1]

  • Workup: Evaporate excess formic acid. Recrystallize from ethanol/water.[1]

Comparative Data: Electrophile Compatibility

Electrophile ClassTarget SiteProduct TypeKey Reagent/Condition
Nitrous Acid C55-NitrosoNaNO2 / AcOH / 0°C
Aldehydes C5 (major)Bis-uracilsAqueous/Protic solvent
Aldehydes N6 (minor)Schiff BaseAnhydrous / Reflux / Sieves
Isocyanates N6UreasAnhydrous DMF / Et3N
Halogens (

)
C55-BromoNBS / Acetonitrile

References

  • PubChem. (2025).[1] 6-Amino-1-benzyluracil Compound Summary. National Library of Medicine.[1] [Link][1]

  • Jacobson, K. A., et al. (1993).[1] Structure-Activity Relationships of 8-Substituted Xanthines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011).[1][3] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

  • El-Sabbagh, O. I., et al. (2007).[1][3][4] Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]

  • Mohamadizadeh, M. R., et al. (2008).[1][5] Reactions of 6-aminouracils with Aldehydes: C5 vs N6 Attack. Canadian Journal of Chemistry.[1][5] [Link][1]

The Solubility Profile of 6-Amino-1-benzyluracil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility in the Application of 6-Amino-1-benzyluracil

6-Amino-1-benzyluracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), it serves as a versatile scaffold for synthesizing molecules with potential therapeutic activities, including antiviral and anticancer properties. The efficacy of any active pharmaceutical ingredient (API) is fundamentally tied to its bioavailability, which is often dictated by its solubility in various physiological and manufacturing-relevant media. A comprehensive understanding of the solubility of 6-amino-1-benzyluracil is therefore not merely an academic exercise but a critical prerequisite for its successful translation from the laboratory to clinical applications.

This technical guide provides an in-depth analysis of the solubility of 6-amino-1-benzyluracil. We will explore the theoretical principles governing its dissolution, present available solubility data in a range of solvents, and detail a robust, validated protocol for determining its solubility experimentally. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge required to effectively work with this promising compound.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of 6-amino-1-benzyluracil is a complex interplay of its molecular structure and the properties of the solvent. The molecule's architecture features both polar and non-polar regions, leading to a nuanced solubility profile.

  • The Uracil Core: The core of the molecule is a uracil ring, which contains two amide groups (-C(=O)-NH-). These groups are capable of acting as both hydrogen bond donors (the N-H) and acceptors (the C=O). This allows for strong interactions with polar protic solvents like water, ethanol, and methanol.

  • The Amino Group: The amino group (-NH2) at the 6-position is a primary amine, which is also a potent hydrogen bond donor and a weak base. This group further enhances the molecule's ability to interact with protic solvents.

  • The Benzyl Group: In stark contrast, the benzyl group (-CH2-C6H5) attached to the N1 position is large and non-polar (lipophilic). This group favors interactions with non-polar solvents through van der Waals forces and can significantly hinder solubility in highly polar solvents like water.

The overall solubility is therefore a balance between the hydrophilic character of the substituted uracil ring and the lipophilic nature of the benzyl group. The principle of "like dissolves like" is a useful starting point; polar solvents will primarily interact with the polar functionalities, while non-polar solvents will interact with the benzyl substituent.

Quantitative Solubility Data

Precise, universally reported solubility values for 6-amino-1-benzyluracil are not extensively compiled in a single database. However, based on its structure and data from analogous compounds, a qualitative and semi-quantitative profile can be established. The following table summarizes the expected and observed solubility behavior in common laboratory solvents.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its strong polar nature effectively solvates the uracil core.
MethanolPolar ProticModerateCan act as both a hydrogen bond donor and acceptor, interacting well with the uracil core, but the benzyl group limits high solubility.
EthanolPolar ProticModerate to LowLess polar than methanol, resulting in slightly lower solvation efficiency for the polar groups.
WaterPolar ProticLow to Very LowThe molecule's strong crystal lattice energy and the large, hydrophobic benzyl group significantly limit its dissolution in water despite the presence of hydrogen bonding groups. Solubility is expected to be slightly pH-dependent.
Dichloromethane (DCM)Non-polarLowWhile it can interact with the benzyl group, it is a poor solvent for the highly polar uracil core.
HexanesNon-polarVery Low / InsolubleLacks any significant interactions with the polar functional groups of the molecule.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • 6-Amino-1-benzyluracil (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of 6-amino-1-benzyluracil and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase to be used for HPLC analysis. Inject these standards into the HPLC system and record the peak area at the appropriate wavelength (typically around 260-270 nm for uracil derivatives). Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 6-amino-1-benzyluracil to a vial containing a known volume of the test solvent (e.g., 2-5 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150-200 rpm) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of 6-amino-1-benzyluracil in the diluted sample. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound.

Self-Validation and Trustworthiness
  • Mass Balance: To ensure the integrity of the experiment, the remaining solid can be recovered, dried, and weighed to confirm that an excess was indeed present.

  • Time to Equilibrium: It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and that true equilibrium has been achieved.

  • Purity Analysis: The purity of the starting material and the identity of the peak in the HPLC chromatogram should be confirmed, for instance, by mass spectrometry.

Visualizing Key Processes

Diagrams are essential for clarifying complex workflows and molecular interactions.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Add excess 6-amino-1-benzyluracil to solvent in vial shake Agitate at constant temperature (24-48h) start->shake stock Prepare stock solution for calibration curve hplc Inject into HPLC and measure peak area stock->hplc Calibrants centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute filtered supernatant filter->dilute dilute->hplc calc Calculate concentration using calibration curve hplc->calc

Caption: Workflow for the Shake-Flask Solubility Assay.

G cluster_solvents Solvents solute 6-Amino-1-benzyluracil HBA Hydrogen Bond Acceptor (C=O) solute->HBA has HBD Hydrogen Bond Donor (N-H) solute->HBD has Lipophilic Lipophilic Interaction (Benzyl Ring) solute->Lipophilic has DMSO DMSO (Polar Aprotic) Water Water (Polar Protic) Hexane Hexane (Non-polar) HBA->DMSO Favorable Interaction HBA->Water Favorable Interaction HBA->Hexane Unfavorable HBD->DMSO Favorable Interaction HBD->Water Favorable Interaction HBD->Hexane Unfavorable Lipophilic->Water Unfavorable (Hydrophobic Effect) Lipophilic->Hexane Favorable Interaction

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

The solubility of 6-amino-1-benzyluracil is governed by the dual nature of its structure: a polar, hydrogen-bonding uracil core and a non-polar, lipophilic benzyl group. This results in high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in water and non-polar solvents. For drug development purposes, this profile suggests that formulation strategies such as co-solvents, pH adjustment, or advanced drug delivery systems may be necessary to achieve adequate aqueous solubility for oral or parenteral administration. The provided shake-flask protocol offers a reliable method for generating the precise solubility data needed to guide these formulation efforts and advance the development of 6-amino-1-benzyluracil-based therapeutics.

References

  • Title: General classification of organic solvents. Source: IUPAC Gold Book URL: [Link]

  • Title: Shake Flask Method for Solubility Determination. Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105. URL: [Link]

  • Title: The Art and Science of Solubility Measurement in Drug Development. Source: Drug Discovery Today URL: [Link]

  • Title: Physicochemical properties of uracil and its derivatives. Source: Journal of Chemical & Engineering Data URL: [Link]

Technical Guide: 6-Amino-1-benzyluracil Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 6-amino-1-benzyluracil , a privileged pyrimidine scaffold in medicinal chemistry. While historically utilized as a primary intermediate for the synthesis of xanthines (adenosine receptor antagonists) and pyrido-pyrimidines (folate antagonists), recent research has validated its direct therapeutic potential in neurodegenerative disorders (AChE inhibition), oncology (Thymidine Phosphorylase inhibition), and virology (HIV-1 NNRTIs).

This document details the synthetic routes, structure-activity relationships (SAR), and experimental protocols necessary for leveraging this scaffold in drug development.

Chemical Architecture & Synthesis

The 6-amino-1-benzyluracil core (C₁₁H₁₁N₃O₂) is characterized by a pyrimidine-2,4-dione ring substituted at the N1 position with a benzyl group and at the C6 position with an amino group. This specific substitution pattern renders the molecule highly versatile: the N1-benzyl group provides essential lipophilic interactions, while the C6-amino group serves as a nucleophilic handle for cyclization or hydrogen-bonding interactions.

Regioselective Synthesis (The Traube-Like Route)

Direct alkylation of 6-aminouracil often yields a mixture of N1, N3, and O-alkylated products. To ensure regioselectivity at N1, the modified Traube synthesis is the industry standard.

Reaction Scheme:

  • Condensation: N-benzylurea reacts with cyanoacetic acid (or ethyl cyanoacetate) in the presence of acetic anhydride.

  • Cyclization: The resulting intermediate (N-benzyl-N'-cyanoacetylurea) undergoes base-catalyzed cyclization.

Synthesis cluster_derivatives Downstream Transformations BenzylUrea N-Benzylurea (Precursor A) Inter N-benzyl-N'-cyanoacetylurea (Intermediate) BenzylUrea->Inter Ac2O, 80°C Cyano Cyanoacetic Acid (Precursor B) Cyano->Inter Final 6-Amino-1-benzyluracil (Target Scaffold) Inter->Final NaOH/H2O Cyclization Xanthine 8-Substituted Xanthines (Adenosine Antagonists) Final->Xanthine R-CHO Oxidative Cyclization Pyrido Pyrido[2,3-d]pyrimidines (Anticancer) Final->Pyrido Mannich/Michael Reactions

Figure 1: Regioselective synthesis pathway for 6-amino-1-benzyluracil and its conversion to bicyclic therapeutics.[1][2][3][4]

Key Synthetic Considerations
  • Solvent Choice: Acetic anhydride serves as both solvent and dehydrating agent in the first step.

  • Base Catalysis: The cyclization step requires strong alkaline conditions (2N NaOH) to facilitate the intramolecular nucleophilic attack of the urea nitrogen on the nitrile carbon.

  • Purification: The product typically precipitates upon acidification (HCl) of the alkaline reaction mixture, allowing for high-purity isolation without chromatography.

Therapeutic Applications & Mechanisms[5]

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

Derivatives of 6-amino-1-benzyluracil act as dual-binding site inhibitors of AChE, a key target in Alzheimer's disease.

  • Mechanism: The benzyl moiety interacts with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking with Trp286, while the uracil core (or extended amine chain) penetrates the active site gorge to interact with the Catalytic Anionic Site (CAS) .
  • Potency: Derivatives linked with benzylamines have shown nanomolar inhibition constants (

    
     values ranging from 2.28 nM to 5.25 nM) [1].[5]
    
Oncology: Thymidine Phosphorylase (TP) Inhibition

Thymidine Phosphorylase is often overexpressed in solid tumors, promoting angiogenesis and metastasis.

  • Mechanism: 6-amino-uracil derivatives mimic the natural substrate (thymidine). The C6-amino group acts as a hydrogen bond donor, stabilizing the inhibitor within the enzyme's active pocket, preventing the phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.

  • Synergy: These derivatives are often investigated in combination with fluoropyrimidines (e.g., 5-FU) to prevent their degradation.

Virology: HIV-1 NNRTIs

6-benzyluracil analogues, particularly those structurally related to HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: They bind to a hydrophobic pocket adjacent to the active site of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation. The N1-benzyl group is critical for hydrophobic contacts within this pocket [2].

Structure-Activity Relationships (SAR)

The optimization of the 6-amino-1-benzyluracil scaffold relies on three vectors of modification.

SAR Core 6-Amino-1-benzyluracil Core Scaffold N1 N1-Benzyl Position (Lipophilic Anchor) Core->N1 C5 C5 Position (Electrophilic Center) Core->C5 C6 C6-Amino Group (Nucleophilic Handle) Core->C6 N1_Desc Critical for PAS binding (AChE) and Hydrophobic Pocket (HIV). Substitutions: Halogens (Cl, F) increase potency. N1->N1_Desc C5_Desc Site for alkylation/halogenation. Crucial for TP inhibition. Entry point for bicyclic ring formation. C5->C5_Desc C6_Desc H-bond donor for enzyme binding. Essential for cyclization to Xanthines. C6->C6_Desc

Figure 2: SAR map highlighting the functional roles of the N1, C5, and C6 positions.

Experimental Protocols

Synthesis of 6-Amino-1-benzyluracil

Objective: To synthesize high-purity scaffold for further derivatization.

Reagents:

  • N-Benzylurea (0.1 mol)

  • Cyanoacetic acid (0.11 mol)

  • Acetic anhydride (30 mL)

  • 2N NaOH solution

Procedure:

  • Condensation: Dissolve N-benzylurea and cyanoacetic acid in acetic anhydride. Heat the mixture at 80°C for 2 hours.

  • Solvent Removal: Remove excess acetic anhydride under reduced pressure.

  • Cyclization: Dissolve the residue in 2N NaOH (50 mL). Heat to reflux for 30 minutes.

  • Precipitation: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH 2-3.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3x 20 mL) and ethanol (1x 10 mL).

  • Recrystallization: Recrystallize from ethanol/water (1:1) to yield white crystals (Yield > 80%).

Ellman Assay for AChE Inhibition

Objective: To determine the


 of synthesized derivatives against Acetylcholinesterase.

Reagents:

  • Acetylthiocholine iodide (Substrate, 0.5 mM)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent, 1 mM)

  • Human recombinant AChE (0.05 U/mL)

  • Phosphate buffer (0.1 M, pH 8.0)

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration < 1%).

  • Incubation: In a 96-well plate, mix 150 µL phosphate buffer, 20 µL test compound solution, and 20 µL AChE solution. Incubate at 25°C for 10 minutes.

  • Reaction: Add 10 µL of DTNB and 10 µL of Acetylthiocholine iodide to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the rate of enzymatic reaction (slope). Determine % inhibition relative to control (DMSO only). Plot log(concentration) vs. % inhibition to determine

    
    .
    

References

  • Aly, A. A., et al. (2025).[5][6] "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." RSC Advances, 15, 39235-39287.

  • Danel, K., et al. (1996). "Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 39(12), 2427-2431.

  • Jacobson, K. A., et al. (1993). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 113.
  • Priego, E. M., et al. (2002). "Pyrido[2,1-f]purine-2,4-dione Derivatives: Synthesis and Activity as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 45.[2][3]

Sources

A Technical Guide to the Initial Bioactivity Screening of 6-Amino-1-benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial bioactivity screening of 6-Amino-1-benzyluracil, a novel uracil derivative. Uracil and its analogs represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5][6] The strategic screening of a new analog, such as 6-Amino-1-benzyluracil, requires a systematic, multi-tiered approach to efficiently identify and validate potential biological activities. This document outlines a robust, field-proven workflow designed for researchers, scientists, and drug development professionals. It details the rationale behind the screening strategy, provides step-by-step protocols for primary assays, and establishes a clear path for hit confirmation and secondary validation, ensuring both scientific rigor and resource efficiency.

Introduction and Rationale

Uracil derivatives are foundational components of nucleic acids and have been successfully leveraged as precursors for a diverse range of heterocyclic compounds with significant therapeutic potential.[2][4][7][8] The 6-aminouracil core, in particular, has been identified as a key pharmacophore in compounds demonstrating antibacterial, antitumor, antiviral, and anti-inflammatory properties.[1][3] The biological activity of these derivatives is highly dependent on the substituents attached to the uracil ring.[6] The introduction of a benzyl group at the N1 position of the 6-aminouracil scaffold in 6-Amino-1-benzyluracil presents a novel chemical entity with unexplored biological potential.

The rationale for the proposed screening cascade is based on the established broad-spectrum bioactivity of this compound class. A logical starting point is a high-throughput screen (HTS) for general cytotoxicity against a panel of cancer cell lines. This serves a dual purpose: identifying potential anticancer activity and establishing a baseline toxicity profile necessary for interpreting results from subsequent, more specific assays (e.g., antiviral, antibacterial). This parallel and tiered approach ensures that any observed activity is not simply a result of non-specific toxicity.

This guide advocates for a screening funnel approach, beginning with broad, high-throughput assays and progressively moving towards more specific, lower-throughput validation and mechanistic studies for promising "hits."

The Screening Cascade: A Multi-Tiered Approach

The initial screening of 6-Amino-1-benzyluracil is structured as a three-tiered cascade designed to maximize the discovery of potential bioactivities while systematically eliminating false positives.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary Bioactivity Screening Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay) Single High-Dose (e.g., 10-50 µM) Against Cancer Cell Line Panel Hit_Confirmation Hit Confirmation Re-testing of primary hits Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination 8-10 point serial dilution Hit_Confirmation->Dose_Response Cytotoxicity_Validation Orthogonal Cytotoxicity Assay (e.g., Neutral Red or ATP-based Assay) Dose_Response->Cytotoxicity_Validation Secondary_Screening_Node Secondary Screening (Non-toxic Concentrations) Cytotoxicity_Validation->Secondary_Screening_Node Antiviral_Assay Antiviral Assays (e.g., CPE Reduction Assay) Secondary_Screening_Node->Antiviral_Assay Antibacterial_Assay Antibacterial Assays (e.g., Broth Microdilution for MIC) Secondary_Screening_Node->Antibacterial_Assay

Caption: Overall workflow for the initial bioactivity screening of 6-Amino-1-benzyluracil.

Tier 1: Primary High-Throughput Screening (HTS)

The primary goal of Tier 1 is to rapidly and cost-effectively assess the general cytotoxic potential of 6-Amino-1-benzyluracil against a diverse panel of human cancer cell lines. This initial screen is performed at a single, relatively high concentration to maximize the chances of identifying any cytotoxic effect.

Recommended Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric assay that is widely used for high-throughput screening.[9][10] It measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]

Step-by-Step Protocol: Primary MTT Screening
  • Cell Plating:

    • Seed a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 6-Amino-1-benzyluracil in sterile DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the final screening concentration (e.g., 25 µM). The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the test wells.

  • Controls:

    • Negative Control (Vehicle): Wells containing cells treated with medium containing the same final concentration of DMSO as the test compound. This represents 100% cell viability.

    • Positive Control (Toxin): Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration) to induce maximal cell death. This represents 0% cell viability.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Hit Identification
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well using the following formula:

    • % Viability = [(Absorbance_Test_Compound - Absorbance_Positive_Control) / (Absorbance_Negative_Control - Absorbance_Positive_Control)] * 100

  • Hit Criteria: A compound is typically considered a "primary hit" if it reduces cell viability below a predefined threshold (e.g., <50% viability).

Tier 2: Hit Confirmation and Dose-Response Analysis

The objective of Tier 2 is to validate the activity of primary hits, rule out false positives, and quantify their potency. This is a critical step to ensure that resources are focused on genuinely active compounds.[7][14]

Hit Confirmation

Any hits identified in the primary screen should be re-tested under the same conditions to confirm the activity. This step helps to eliminate random errors from the initial screen.

Dose-Response and IC₅₀ Determination

Once a hit is confirmed, its potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound required to inhibit the biological process (in this case, cell viability) by 50%.[15][16]

Protocol:

  • Perform the MTT assay as described in Tier 1.

  • Instead of a single concentration, treat the cells with a range of concentrations of 6-Amino-1-benzyluracil, typically using an 8- to 10-point serial dilution (e.g., from 100 µM down to 0.01 µM).

  • Calculate the % viability for each concentration.

  • Plot the % viability against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[16][17]

Orthogonal Cytotoxicity Assay

To ensure that the observed effect is not an artifact of the MTT assay chemistry (e.g., interference with mitochondrial enzymes), it is crucial to perform an orthogonal assay that measures a different cellular parameter.[14][18]

Recommended Orthogonal Assay: Neutral Red Uptake Assay This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[19][20][21] The amount of dye retained is proportional to the number of viable cells.

Protocol Summary:

  • Treat cells with the compound as in the dose-response assay.

  • After the incubation period, incubate the cells with a medium containing neutral red.

  • Wash the cells to remove the excess dye.

  • Extract the dye from the viable cells using a solubilization solution.

  • Quantify the amount of dye by measuring the absorbance at ~540 nm.[22]

A consistent IC₅₀ value across both the MTT and Neutral Red assays provides strong evidence that 6-Amino-1-benzyluracil has genuine cytotoxic activity.

Tier 3: Secondary Bioactivity Screening

If 6-Amino-1-benzyluracil demonstrates confirmed, potent cytotoxicity, it is a candidate for further anticancer drug development. However, if it shows low or no cytotoxicity at high concentrations (e.g., IC₅₀ > 50 µM), it can be advanced to secondary screening for other potential bioactivities, such as antiviral or antibacterial effects. These screens must be conducted at non-toxic concentrations to ensure that any observed activity is specific and not due to cell death.

Secondary_Screening_Logic Start Confirmed IC50 from Tier 2 Decision Is IC50 < Threshold (e.g., < 20 µM)? Start->Decision Start->Decision Anticancer_Path Pursue as Anticancer Lead (Mechanism of Action Studies) Decision->Anticancer_Path Yes Decision->Anticancer_Path Non_Toxic Compound is Non-Toxic at Test Concentrations Decision->Non_Toxic No Decision->Non_Toxic Antiviral_Screen Antiviral Screening (e.g., CPE Assay) Non_Toxic->Antiviral_Screen Non_Toxic->Antiviral_Screen Antibacterial_Screen Antibacterial Screening (e.g., MIC Determination) Non_Toxic->Antibacterial_Screen Non_Toxic->Antibacterial_Screen

Caption: Decision workflow for advancing to secondary bioactivity screening.

Antiviral Screening

Given that many uracil derivatives exhibit antiviral properties, this is a logical next step.[8][23] A common HTS-compatible method is the cytopathic effect (CPE) reduction assay.

Protocol Summary: CPE Reduction Assay

  • Seed host cells (e.g., Vero cells) in a 96-well plate.

  • Pre-incubate the cells with non-toxic concentrations of 6-Amino-1-benzyluracil.

  • Infect the cells with a specific virus (e.g., Herpes Simplex Virus-1, Influenza virus).

  • Incubate for a period sufficient to allow viral CPE (e.g., cell rounding, detachment) to develop in control wells (cells + virus, no compound).

  • Assess cell viability using an assay like MTT or an ATP-based assay (e.g., CellTiter-Glo).[24]

  • A reduction in CPE (i.e., higher cell viability) in the presence of the compound indicates potential antiviral activity.

Antibacterial Screening

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol Summary: Broth Microdilution Assay

  • Prepare a two-fold serial dilution of 6-Amino-1-benzyluracil in a 96-well plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

  • Include positive (bacteria, no compound) and negative (medium only) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Primary Screening Results (% Viability at 25 µM)

Cell Line 6-Amino-1-benzyluracil (% Viability) Doxorubicin (10 µM) (% Viability)
HeLa 45.2 ± 3.1 5.1 ± 1.2
MCF-7 89.7 ± 5.5 8.3 ± 2.0
A549 52.1 ± 4.2 10.5 ± 2.5

| HepG2 | 38.6 ± 2.8 | 6.7 ± 1.8 |

Table 2: Hypothetical IC₅₀ Values from Tier 2

Cell Line Assay Type IC₅₀ (µM)
HeLa MTT 18.5
HeLa Neutral Red 20.1
HepG2 MTT 15.3

| HepG2 | Neutral Red | 16.8 |

Conclusion and Future Directions

This guide presents a structured and scientifically sound workflow for the initial bioactivity screening of 6-Amino-1-benzyluracil. By following this tiered approach, researchers can efficiently identify and validate potential cytotoxic, antiviral, or antibacterial activities. Positive results from this screening cascade will form the foundation for more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and lead optimization. The self-validating nature of the workflow, which incorporates orthogonal assays and dose-response confirmation, ensures a high degree of confidence in the generated data, paving the way for the development of novel therapeutic agents.

References

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

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  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed Central. Available at: [Link]

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  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

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  • High-throughput screening. (n.d.). Wikipedia. Available at: [Link]

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Mechanism of action of 6-Amino-1-benzyluracil derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-1-benzyluracil Derivatives

Abstract

Derivatives of the 6-aminouracil scaffold represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as antibacterial, antiviral, and anticancer agents.[1][2] This technical guide provides a comprehensive examination of the mechanism of action of 6-Amino-1-benzyluracil derivatives, with a primary focus on their role as selective inhibitors of bacterial DNA Polymerase III. We will delve into the molecular basis of this inhibition, the key experimental methodologies used to elucidate this mechanism, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising class of therapeutic agents.

Introduction to 6-Amino-1-benzyluracil Derivatives

Uracil, a fundamental nucleobase in RNA, provides a privileged scaffold in medicinal chemistry.[2] Its derivatives, particularly 6-aminouracils, are synthetic analogs of natural pyrimidines that have garnered significant interest due to their diverse pharmacological profiles.[1][3] The introduction of an amino group at the C-6 position of the uracil ring alters the electronic properties of the molecule, enhancing the nucleophilicity of the C-5 carbon and providing a key vector for chemical modification and biological interaction.[1]

The 1-benzyl substitution is a critical feature, often enhancing the lipophilicity and providing opportunities for specific hydrophobic and aromatic interactions within biological targets. This guide will focus on the well-characterized mechanism of this class as inhibitors of a crucial bacterial enzyme, while also acknowledging their potential in other therapeutic areas.

Primary Mechanism of Action: Selective Inhibition of Bacterial DNA Polymerase III

The most extensively studied mechanism for this class of compounds is the selective inhibition of DNA Polymerase III (Pol III), the primary replicative enzyme in many Gram-positive bacteria.[4] This targeted action is the foundation of their potent antibacterial activity.

The Target: DNA Polymerase III Holoenzyme

In bacteria such as Bacillus subtilis and Staphylococcus aureus, the Pol III holoenzyme is a complex molecular machine responsible for the high-fidelity and processive replication of the bacterial chromosome. Its core catalytic subunit, PolC, is essential for DNA synthesis.[4] The fundamental and indispensable role of Pol III in bacterial viability, coupled with significant structural differences from human DNA polymerases, makes it an ideal target for the development of selective antibacterial agents.[4] Inhibition of this enzyme leads to a rapid cessation of DNA replication, triggering a cascade of events that result in bacterial cell death.

Molecular Interaction and Inhibition

6-Amino-1-benzyluracil derivatives, particularly those with an additional substitution on the C-6 amino group (forming 6-anilinouracils), function as potent and selective inhibitors of the PolC subunit.[4][5] While the precise binding site is still under investigation for all derivatives, studies on related compounds suggest they occupy a specific pocket on the enzyme, allosterically preventing the proper binding of the DNA template or dNTP substrates.

The mechanism involves the inhibitor forming a ternary complex with the enzyme and the template-primer DNA. The uracil ring acts as a scaffold, while the N-1 benzyl group and substitutions on the C-6 amino group make critical contacts within the binding pocket, dictating both affinity and specificity.

Below is a conceptual diagram illustrating the role of DNA Polymerase III in the bacterial replication fork and the inhibitory action of 6-Amino-1-benzyluracil derivatives.

G cluster_replication Bacterial DNA Replication Fork DNA_template Parental DNA Helicase Helicase DNA_template->Helicase unwinds Leading_Strand Leading Strand Synthesis Helicase->Leading_Strand creates Lagging_Strand Lagging Strand Synthesis Helicase->Lagging_Strand creates PolIII_Lead DNA Pol III Leading_Strand->PolIII_Lead continuous PolIII_Lag DNA Pol III Lagging_Strand->PolIII_Lag discontinuous Inhibitor 6-Amino-1-benzyluracil Derivative Inhibition_Point INHIBITION Inhibitor->Inhibition_Point Inhibition_Point->PolIII_Lead Inhibition_Point->PolIII_Lag caption Fig. 1: Inhibition of DNA Pol III at the replication fork.

Caption: Fig. 1: Inhibition of DNA Pol III at the replication fork.

Elucidating the Mechanism: Key Experimental Methodologies

A multi-faceted approach is required to fully characterize the mechanism of action. The causality behind these experimental choices is to build a self-validating system, where biochemical data corroborates cellular activity, which is then rationalized by structural insights.

Enzyme Kinetics Assays

Purpose: To quantify the inhibitory potency and determine the mode of inhibition of the derivatives against the purified target enzyme.

Experimental Protocol: DNA Polymerase III Inhibition Assay

  • Enzyme Preparation: The gene encoding the catalytic subunit (PolC) of DNA Polymerase III from the target organism (e.g., B. subtilis) is cloned and expressed in E. coli. The recombinant protein is then purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Reaction Mixture Preparation: A standard reaction mixture (typically 50 µL) is prepared in a suitable buffer (e.g., Tris-HCl) containing:

    • Purified DNA Polymerase III enzyme.

    • Activated calf thymus DNA (as a template-primer).

    • A mixture of dATP, dGTP, and dCTP.

    • Radiolabeled [³H]dTTP as a tracer for DNA synthesis.

    • MgCl₂, a required cofactor for the enzyme.

    • Varying concentrations of the 6-Amino-1-benzyluracil derivative inhibitor (typically dissolved in DMSO).

  • Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) during which DNA synthesis occurs.

  • Reaction Termination and Precipitation: The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid, TCA). This acid denatures the proteins and precipitates the newly synthesized, radiolabeled DNA.

  • Quantification: The precipitated DNA is collected on glass fiber filters. The filters are washed to remove unincorporated [³H]dTTP. The radioactivity retained on the filters, which is directly proportional to the amount of DNA synthesized, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. These values are plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity). Further kinetic studies (e.g., varying substrate concentrations) are performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) using analyses like Lineweaver-Burk plots.[6]

Data Presentation: Inhibitory Potency of Selected Derivatives

CompoundN-3 SubstitutionC-6 Aniline SubstitutionKᵢ against B. subtilis Pol III (µM)[4]
A -H4-Methyl1.5
B -CH₃4-Methyl0.8
C -CH₂CH₂OH4-Methyl0.4
D -H4-Chloro1.2
E -CH₂CH₂OH4-Chloro0.5
X-Ray Crystallography

Purpose: To obtain a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the target enzyme. This provides definitive proof of the binding mode and reveals the specific atomic interactions that underpin the inhibitor's activity, guiding further structure-based drug design.[7][8]

Experimental Workflow: Co-crystallization and Structure Determination

G cluster_workflow X-Ray Crystallography Workflow A 1. Purify Target Enzyme (Pol III) B 2. Mix Enzyme with Inhibitor A->B C 3. Screen Crystallization Conditions B->C D 4. Grow Co-Crystal C->D E 5. X-Ray Diffraction Data Collection D->E F 6. Electron Density Map Calculation E->F G 7. 3D Structure Model Building F->G caption Fig. 2: Workflow for determining inhibitor-enzyme co-crystal structure.

Caption: Fig. 2: Workflow for determining inhibitor-enzyme co-crystal structure.

Insights Gained: A co-crystal structure reveals the precise orientation of the 1-benzyl group within a hydrophobic pocket, hydrogen bonding between the uracil core and active site residues, and potential steric clashes or favorable interactions made by substituents on the aromatic ring.[9] This structural data is invaluable for explaining the observed SAR and for designing new derivatives with improved potency and selectivity.

Antimicrobial Susceptibility Testing

Purpose: To translate the biochemical inhibitory activity into whole-cell antibacterial efficacy. This step is crucial to ensure that the compound can penetrate the bacterial cell wall and reach its intracellular target at a sufficient concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The inhibitor compound is serially diluted in the growth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for optimizing the lead compound into a drug candidate. For 6-Amino-1-benzyluracil derivatives targeting DNA Polymerase III, several key structural features have been identified as crucial for activity.[5]

  • Uracil Core: The pyrimidine-2,4-dione scaffold is essential for binding.

  • N-1 Benzyl Group: This group is thought to occupy a hydrophobic pocket in the enzyme. Substitutions on the benzyl ring are generally not well-tolerated, suggesting a tight fit.

  • C-6 Amino Linker: The nature of the substituent on this exocyclic amino group is a primary determinant of potency. Aniline derivatives (anilinouracils) have shown high potency.[4][5]

  • Substituents on the C-6 Aniline Ring: Small, non-polar substituents at the meta and para positions of the aniline ring, such as methyl groups or halogens, significantly enhance inhibitory activity.[5] Conversely, polar substituents in these positions tend to decrease activity.[5]

  • N-3 Position of Uracil Ring: The introduction of small, hydrophilic groups, such as hydroxyalkyl or methoxyalkyl chains, at the N-3 position can improve both inhibitory potency and the overall physicochemical properties of the compounds, leading to better antimicrobial activity.[4]

The diagram below summarizes the key SAR findings for this class of inhibitors.

Caption: Fig. 3: Key SAR points for 6-anilinouracil derivatives.

Conclusion and Future Directions

6-Amino-1-benzyluracil derivatives have been firmly established as a promising class of antibacterial agents that function through the targeted inhibition of DNA Polymerase III. The mechanism has been robustly characterized through a combination of enzyme kinetics, cellular assays, and SAR studies. The selectivity for the bacterial enzyme over mammalian polymerases provides a strong rationale for their development as therapeutics.

Future research in this area should focus on:

  • Structural Biology: Obtaining high-resolution co-crystal structures of various derivatives with the Pol III enzyme to refine SAR models and enable rational, structure-based design of next-generation inhibitors.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Spectrum of Activity: Exploring modifications to broaden the activity spectrum to include Gram-negative bacteria or to enhance potency against multidrug-resistant Gram-positive pathogens.

  • Exploration of Other Targets: While the antibacterial mechanism is well-defined, the versatile 6-aminouracil scaffold warrants further investigation into its potential as an antiviral or anticancer agent, which would likely involve different molecular targets and mechanisms.

By leveraging the foundational mechanistic understanding detailed in this guide, the scientific community can continue to advance this versatile chemical scaffold toward clinical applications.

References

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (1980). Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. Available at: [Link]

  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Available at: [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of Pyrido[2,3-d]pyrimidines from 6-Amino-1-benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Pyrido[2,3-d]pyrimidines are a privileged class of fused heterocycles often described as deaza-analogs of biogenic purines and pteridines. In drug discovery, this scaffold is critical due to its broad spectrum of biological activities, most notably as tyrosine kinase inhibitors (e.g., PD-0332991/Palbociclib analogs), dihydrofolate reductase (DHFR) inhibitors, and antibacterial agents.

This application note details the synthesis of 7-amino-pyrido[2,3-d]pyrimidine derivatives using 6-Amino-1-benzyluracil as the key nucleophilic building block. Unlike the more common 1,3-dimethyluracil, the N1-benzyl group provides significant lipophilicity and steric bulk, often enhancing the pharmacokinetic profile of the final drug candidate by improving membrane permeability and hydrophobic pocket binding.

Core Reaction Overview

The synthesis utilizes a one-pot, three-component condensation involving:

  • 6-Amino-1-benzyluracil (The binucleophile)

  • Aryl Aldehyde (The electrophile)

  • Malononitrile (The active methylene source)

Retrosynthetic Analysis & Workflow

The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.

ReactionScheme Aldehyde Aryl Aldehyde (R-CHO) Inter Intermediate: Arylidene Malononitrile Aldehyde->Inter Knoevenagel (-H2O) Malono Malononitrile (CH2(CN)2) Malono->Inter Uracil 6-Amino-1-benzyluracil Product Pyrido[2,3-d]pyrimidine Derivative Uracil->Product Inter->Product Michael Addition + Cyclization

Figure 1: High-level reaction logic. The aldehyde and malononitrile condense first, creating an electrophilic acceptor for the uracil derivative.

Experimental Protocols

We present two validated methodologies: Method A (Standard Aqueous-Ethanolic Reflux) for scalability and purity, and Method B (Microwave-Assisted) for high-throughput library generation.

Materials Required[1][2][3][4][5][6][7]
  • Reagent A: 6-Amino-1-benzyluracil (1.0 mmol)

  • Reagent B: Aryl aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)

  • Reagent C: Malononitrile (1.1 mmol)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or L-Proline (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v) mixture. Note: Pure water is often cited for dimethyluracil, but the benzyl group requires ethanol for adequate solubility.

Method A: Standard Green Protocol (Recommended)

Objective: High-purity synthesis with simple filtration workup.

  • Pre-Solubilization: In a 50 mL round-bottom flask, dissolve Aryl aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in 5 mL of Ethanol:Water (1:1). Stir for 5 minutes at room temperature.

    • Why: This ensures the formation of the Knoevenagel adduct (benzylidenemalononitrile) prior to the addition of the uracil, reducing side reactions.

  • Addition: Add 6-Amino-1-benzyluracil (1.0 mmol) and the catalyst (DABCO , 10 mol%, ~11 mg).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically completes in 60–90 minutes .

    • Visual Cue: A heavy precipitate usually forms as the product is less soluble than the starting materials.

  • Workup: Cool the reaction mixture to room temperature and then chill in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 3 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot DMF/Ethanol or pure Ethanol if necessary.

Method B: Microwave-Assisted Protocol

Objective: Rapid library synthesis (Reaction time < 15 mins).

  • Loading: In a 10 mL microwave vial, combine Aldehyde (1.0 mmol), Malononitrile (1.1 mmol), 6-Amino-1-benzyluracil (1.0 mmol), and 2 drops of Triethylamine (TEA) or DABCO.

  • Solvent: Add 2 mL of Ethanol.

  • Irradiation: Cap the vial and irradiate at 140°C (Power: 150W, Max Pressure: 250 psi) for 10–15 minutes .

  • Cooling: Use compressed air cooling to return the vial to 50°C.

  • Isolation: Pour the mixture onto crushed ice (10 g). The product will precipitate immediately. Filter and wash as in Method A.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction is a "self-validating" cascade; if the first step fails, the sequence halts.

Mechanism Step1 Step 1: Knoevenagel Condensation (Aldehyde + Malononitrile) Intermediate Arylidene Intermediate (Electron-deficient alkene) Step1->Intermediate - H2O Step2 Step 2: Michael Addition (C5 of Uracil attacks Alkene) Intermediate->Step2 + 6-Amino-1-benzyluracil Adduct Michael Adduct (Acyclic intermediate) Step2->Adduct Step3 Step 3: Intramolecular Cyclization (Amine attacks Nitrile) Adduct->Step3 Thorpe-Ziegler type Final 7-Amino-pyrido[2,3-d]pyrimidine (Tautomerization to aromatic form) Step3->Final Isomerization

Figure 2: Mechanistic cascade. The C5 position of the uracil is the nucleophile in the Michael addition, while the C6-amino group acts as the nucleophile in the final cyclization.

Key Mechanistic Checkpoints:

  • C5 Nucleophilicity: The 6-amino group pushes electron density to C5 (enamine resonance). If the uracil nitrogen (N1) is substituted with a benzyl group, it slightly reduces the electron-donating capacity compared to a methyl group due to the inductive effect of the phenyl ring, but C5 remains sufficiently nucleophilic.

  • Cyclization Drive: The final step involves the nucleophilic attack of the amino group onto the cyano group. This is driven by the thermodynamic stability of the resulting fused pyridine ring.

Data Summary & Troubleshooting

Expected Yields (Method A)
Aryl Aldehyde (R)Time (min)Yield (%)Melting Point (°C)
Phenyl (H)6088-92>300
4-Chlorophenyl5090-94>300
4-Methoxyphenyl7585-89285-287
4-Nitrophenyl4592-96>300
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate Product too soluble or reaction incomplete.1. Check TLC. 2. If reaction is done, add water to induce precipitation. 3. Evaporate ethanol volume by 50%.
Sticky Gum/Oil Oligomerization of malononitrile.1. Ensure aldehyde and malononitrile are premixed before adding base/uracil. 2. Recrystallize from DMF/EtOH.
Low Yield Incomplete Knoevenagel step.Use a slight excess of Malononitrile (1.2 eq) and ensure the catalyst (DABCO/TEA) is fresh.
Starting Material Remains Steric hindrance (Ortho-substituted aldehydes).Switch to Method B (Microwave) or use higher boiling solvent (e.g., refluxing 1-Propanol).

References

  • Mechanism of Pyrido[2,3-d]pyrimidine Synthesis: Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry.

  • Green Chemistry & Water-Mediated Protocols: Bhattacharyya, P., et al. (2018). Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to... Pyrido[2,3-d]dipyrimidines. ACS Sustainable Chemistry & Engineering.

  • Microwave Assisted Synthesis: Mont, N., et al. (2003).[1] A three-component synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity / Preservation of International Chemical Sciences.

  • Biological Significance (Kinase Inhibition): BenchChem Application Notes. (2025).[2][3][4][5] Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.

Sources

Application Notes and Protocols: Leveraging 6-Amino-1-benzyluracil in Multi-Component Reactions for the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 6-Amino-1-benzyluracil in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of intricate molecular architectures in a single, atom-economical step.[1][2] Within this paradigm, 6-amino-1-benzyluracil has established itself as a privileged building block. Its inherent reactivity profile, characterized by multiple nucleophilic and electrophilic sites, renders it an exceptionally versatile substrate for the construction of fused pyrimidine systems, many of which are of significant pharmacological interest.[3][4][5]

This technical guide delves into the practical application of 6-amino-1-benzyluracil in MCRs, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on elucidating the underlying chemical principles that govern these transformations, thereby empowering the reader to adapt and innovate upon these methodologies. The derivatives of 6-aminouracil are precursors for a variety of heterocyclic compounds with potent biological activities, making them a focal point in therapeutic research.[2]

Core Concepts: Unveiling the Reactive Potential of 6-Amino-1-benzyluracil

The utility of 6-amino-1-benzyluracil in MCRs stems from its unique electronic and structural features. The uracil ring itself is electron-deficient, while the exocyclic amino group at the C6 position and the nitrogen atoms within the ring system provide nucleophilic centers. This duality in reactivity allows for a range of chemical transformations.[6]

The benzyl group at the N1 position serves a dual purpose: it enhances the solubility of the molecule in organic solvents and can introduce specific steric and electronic effects that influence the course of a reaction. Understanding the interplay of these factors is crucial for designing successful MCRs.

reactivity cluster_reactivity Key Reactive Sites Uracil 6-Amino-1-benzyluracil N1 N1-H (acidic proton) Uracil->N1 Deprotonation C5 C5 (nucleophilic center) Uracil->C5 Electrophilic attack N6_amino C6-NH2 (nucleophilic) Uracil->N6_amino Nucleophilic addition C2_C4_carbonyls C2 & C4 Carbonyls (electrophilic) Uracil->C2_C4_carbonyls Nucleophilic attack Aldehydes Aldehydes Aldehydes->Uracil Ketones Ketones Ketones->Uracil Secondary_Amines Secondary Amines Secondary_Amines->Uracil Active_Methylenes Active Methylene Compounds Active_Methylenes->Uracil workflow1 Start Start: 6-Amino-1-benzyluracil, Aldehyde, Secondary Amine Step1 Step 1: Domino Aza-Michael Reaction (Acetic Acid, Ethanol, RT) Start->Step1 Intermediate Aza-Michael Adduct Step1->Intermediate Step2 Step 2: Oxidative Cyclization (I2, TBHP, Ethanol, RT) Intermediate->Step2 Product Pyrimido[4,5-d]pyrimidine Derivative Step2->Product mechanism2 Start Aldehyde + Urea Iminium N-Acyliminium Ion Intermediate Start->Iminium Acid-catalyzed condensation Addition Nucleophilic attack by 6-aminouracil Iminium->Addition Intermediate2 Open-chain intermediate Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Dehydration Product Tetrahydropyrimido[4,5-d]pyrimidine-trione Cyclization->Product

Sources

Application Notes and Protocols: In Vitro Anticancer Activity Assay for 6-Amino-1-benzyluracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Uracil Derivatives

Uracil and its derivatives represent a class of heterocyclic compounds that are fundamental building blocks of nucleic acids. Due to their structural significance in biological systems, medicinal chemists have long been interested in synthesizing and evaluating novel uracil derivatives for various therapeutic applications.[1] In particular, 6-amino-1-benzyluracil derivatives have emerged as a promising scaffold in anticancer drug discovery.[1] These compounds have demonstrated a range of biological activities, including the ability to induce cell death and inhibit cell proliferation in cancer cell lines.[1]

The primary goal of in vitro anticancer activity assays is to identify and characterize novel chemical entities that can selectively kill or inhibit the growth of cancer cells with minimal damage to normal cells.[2] This process typically involves a primary screening to identify cytotoxic compounds, followed by secondary screenings to determine key parameters like the half-maximal inhibitory concentration (IC50).[2] This application note provides a comprehensive guide for researchers to assess the in vitro anticancer potential of 6-amino-1-benzyluracil derivatives through a series of robust and validated assays.

I. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effects of the test compounds.[3]

Scientific Rationale:

The MTT assay is an excellent first-pass screening tool due to its simplicity, high-throughput compatibility, and reliance on a key indicator of cellular health: mitochondrial metabolic activity. A reduction in the metabolic activity of cancer cells following treatment with 6-amino-1-benzyluracil derivatives suggests a potential cytotoxic or cytostatic effect.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep 4. Prepare Serial Dilutions of Derivatives treatment 5. Treat Cells with Compounds compound_prep->treatment incubation 6. Incubate for 48-72 hours treatment->incubation mtt_add 7. Add MTT Reagent incubation->mtt_add formazan_incubation 8. Incubate for 2-4 hours mtt_add->formazan_incubation solubilization 9. Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance 10. Read Absorbance at 570 nm solubilization->read_absorbance calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 Values calc_viability->calc_ic50 Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture & Treat Cells cell_harvest 2. Harvest Cells cell_culture->cell_harvest wash_cells 3. Wash with PBS cell_harvest->wash_cells resuspend 4. Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains 5. Add FITC-Annexin V & PI resuspend->add_stains incubate 6. Incubate in the Dark add_stains->incubate acquire_data 7. Acquire Data on Flow Cytometer incubate->acquire_data analyze_data 8. Analyze Dot Plots acquire_data->analyze_data quantify 9. Quantify Apoptotic Populations analyze_data->quantify

Caption: Workflow for Apoptosis Detection.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with the 6-amino-1-benzyluracil derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Presentation: Apoptosis Analysis
TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound A45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Compound B30.2 ± 2.950.7 ± 4.119.1 ± 2.0
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M phase). [5]PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. [5][6]This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M). [7]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. [8]3. Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). [6]4. Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. [7]

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.5 ± 4.225.1 ± 2.514.4 ± 1.8
Compound A75.3 ± 5.115.2 ± 1.99.5 ± 1.2
Compound B20.1 ± 2.330.5 ± 3.149.4 ± 4.5
III. Probing Key Apoptotic Pathways

To further dissect the mechanism of apoptosis, it is essential to investigate the involvement of key signaling molecules. Caspases, a family of cysteine proteases, are central executioners of apoptosis. [9]Western blotting is a powerful technique to detect the expression and activation of specific proteins involved in these pathways. [10]

A. Caspase-3/7 Activity Assay

Scientific Rationale: Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [11]Measuring the activity of these caspases provides direct evidence of apoptosis induction. Luminescent or colorimetric assays are available that utilize a specific substrate for caspase-3/7. [12][13][14]Cleavage of the substrate by active caspases generates a signal that can be quantified.

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment and Lysis: Treat cells with the 6-amino-1-benzyluracil derivatives. After the incubation period, lyse the cells to release their contents. [15]2. Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3/7 substrate. [13][14]3. Signal Detection: Incubate the mixture and then measure the luminescence or absorbance using a plate reader. [14]

B. Western Blot Analysis of Apoptosis-Related Proteins

Scientific Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. [10][16]By probing for key proteins in the apoptotic pathway, one can gain insights into how the 6-amino-1-benzyluracil derivatives are inducing cell death. Important proteins to investigate include:

  • Bcl-2 family proteins (Bcl-2, Bax): These proteins regulate the intrinsic apoptotic pathway. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would suggest the involvement of this pathway.

  • Cleaved Caspase-3: Detection of the cleaved (active) form of caspase-3 confirms the activation of the caspase cascade.

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.

Experimental Workflow: Western Blotting

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis 1. Cell Lysis & Protein Extraction protein_quant 2. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 3. Prepare Samples with Laemmli Buffer protein_quant->sample_prep sds_page 4. SDS-PAGE sample_prep->sds_page transfer 5. Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (e.g., ECL) secondary_ab->detection imaging 10. Imaging detection->imaging analysis 11. Densitometry Analysis imaging->analysis

Caption: Workflow for Western Blot Analysis.

Detailed Protocol: Western Blotting
  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates. [17]2. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 3. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 4. Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The protocols and application notes detailed in this guide provide a robust framework for the in vitro evaluation of the anticancer activity of 6-amino-1-benzyluracil derivatives. By systematically assessing cytotoxicity, apoptosis, cell cycle arrest, and the modulation of key signaling pathways, researchers can gain a comprehensive understanding of the therapeutic potential of these novel compounds. This multi-faceted approach is essential for identifying promising lead candidates for further preclinical and clinical development in the fight against cancer.

References
  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • OLS Bio. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • PubMed. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

Sources

Antiviral screening methods for compounds derived from 6-Amino-1-benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compounds derived from 6-amino-1-benzyluracil (e.g., AmBBU) represent a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting Human Immunodeficiency Virus type 1 (HIV-1).[1] Unlike nucleoside analogs that target the catalytic site, these derivatives bind to a hydrophobic allosteric pocket on the p66 subunit of Reverse Transcriptase (RT), inducing a conformational change that locks the enzyme in an inactive state.

This guide details the standard operating procedures (SOPs) for screening these compounds, moving from cell-free enzymatic validation to cell-based efficacy assays and resistance profiling.

Screening Workflow Overview

The screening pipeline for 6-amino-1-benzyluracil derivatives follows a strict "Funnel Approach" to eliminate cytotoxic or non-specific compounds early.

Figure 1: Antiviral Screening Pipeline

ScreeningPipeline Library Compound Library (6-Amino-1-benzyluracil derivatives) Solubility Solubility Check (DMSO/Buffer) Library->Solubility Enzymatic Primary Screen: HIV-1 RT Inhibition (Cell-Free) Solubility->Enzymatic QC Pass CellBased Secondary Screen: MT-4 Cell Assay (EC50 & CC50) Enzymatic->CellBased IC50 < 1 µM CellBased->Library SAR Feedback Resistance Advanced Profiling: Resistance Selection (Genotyping) CellBased->Resistance SI > 100 Lead Lead Candidate Optimization Resistance->Lead High Barrier

Caption: Step-wise screening workflow for NNRTI candidates. Compounds must pass solubility and enzymatic thresholds before cell-based evaluation.

Primary Screening: HIV-1 Reverse Transcriptase Inhibition (Cell-Free)

Objective: To determine the inhibitory concentration (IC50) of the compound against recombinant HIV-1 RT enzyme without the confounding factors of cell permeability.

Mechanistic Rationale

6-amino-1-benzyluracil derivatives act as allosteric inhibitors. The assay uses a synthetic template-primer, poly(rA)·oligo(dT) . The RT enzyme incorporates radiolabeled or fluorophore-labeled thymidine (dTTP) into the growing DNA strand. Inhibition is measured by the reduction in incorporated signal.

Protocol 1: RT Inhibition Assay

Reagents:

  • Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).

  • Template/Primer: Poly(rA)·oligo(dT)12-18 (Pharmacia or equivalent).

  • Substrate: [methyl-³H]dTTP (Specific activity ~1 Ci/mmol) or BrdU (for colorimetric non-radioactive alternative).

  • Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.001 µM to 100 µM) in the reaction buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Master Mix Assembly:

    • Mix Template/Primer (5 µg/mL final) and [³H]dTTP (1 µCi/well) in RT Buffer.

  • Incubation:

    • Add 10 µL of diluted compound to a 96-well microplate.

    • Add 40 µL of Master Mix.

    • Initiate reaction by adding 50 µL of HIV-1 RT enzyme (diluted to optimal activity).

    • Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 100 µL of cold 10% Trichloroacetic Acid (TCA).

  • Harvesting:

    • Transfer precipitates to glass fiber filters (GF/C) using a cell harvester.

    • Wash 3x with 5% TCA and 1x with 70% ethanol.

  • Quantification: Dry filters and measure radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis: Calculate the % Inhibition relative to DMSO control:



Plot log(concentration) vs. % Inhibition to determine IC50 .

Secondary Screening: Cell-Based Antiviral Efficacy (MT-4 Cells)

Objective: To simultaneously assess antiviral potency (EC50) and cellular toxicity (CC50) in a T-cell line highly susceptible to HIV-1 (MT-4 cells).

Mechanistic Rationale

While enzymatic assays prove target engagement, they do not account for membrane permeability or metabolic stability. The MT-4 assay uses the MTT method to measure cell viability.

  • Infected wells: Cell death is caused by HIV-1 cytopathogenicity. If the drug works, cells survive (Viability ↑).

  • Mock-infected wells: Cell death is caused by compound toxicity. If the drug is toxic, cells die (Viability ↓).

Protocol 2: MT-4 / MTT Assay

Reagents:

  • Cells: MT-4 cells (maintained in RPMI 1640 + 10% FBS).

  • Virus: HIV-1 strain (e.g., IIIB or NL4-3).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Cell Suspension: Adjust MT-4 cells to

    
     cells/mL.
    
  • Infection:

    • Divide cells into two pools: Mock (media only) and Infected (add HIV-1 at Multiplicity of Infection [MOI] = 0.01).

    • Incubate for 1 hour at 37°C to allow adsorption.

  • Plating:

    • Wash cells to remove unabsorbed virus.

    • Resuspend in fresh media.

    • Plate 100 µL/well into 96-well plates containing 100 µL of serially diluted test compounds.

  • Incubation: Incubate plates for 5 days at 37°C, 5% CO₂.

  • Readout (MTT):

    • Add 20 µL MTT solution (7.5 mg/mL) to each well.

    • Incubate for 2 hours (formazan crystals form in viable cells).

    • Remove medium and solubilize crystals with 150 µL acidified isopropanol (containing 4% Triton X-100).

  • Measurement: Read absorbance at 540 nm (reference 690 nm).

Data Interpretation:

ParameterDefinitionDesired Outcome
EC50 Concentration protecting 50% of infected cells from viral cytopathogenicity.< 0.1 µM (Low nanomolar is ideal)
CC50 Concentration reducing viability of mock-infected cells by 50%.> 50 µM (Low toxicity)
SI Selectivity Index (CC50 / EC50).> 100 (High safety margin)

Advanced Characterization: Mechanism & Resistance[2]

6-amino-1-benzyluracil derivatives are prone to resistance, specifically the Y181C mutation in the RT enzyme.[1]

Figure 2: NNRTI Binding & Resistance Mechanism

Mechanism RT HIV-1 Reverse Transcriptase (p66) Pocket NNRTI Binding Pocket (Hydrophobic) Pocket->RT Locks Conformation Compound 6-Amino-1-benzyluracil Derivative Compound->Pocket Binds Y181 Tyr181 Residue (Key Interaction) Y181->Pocket Pi-Stacking Stabilization Mutation Y181C Mutation (Resistance) Mutation->Pocket Loss of Binding Affinity Mutation->Y181 Replaces

Caption: Mechanism of action. The compound binds the NNRTI pocket stabilized by Tyr181. Y181C mutation disrupts this pi-stacking interaction, causing resistance.

Protocol 3: In Vitro Resistance Selection
  • Culture: Culture HIV-1 infected MT-4 cells in the presence of the compound at 0.5x EC50.

  • Passage: Every 3-4 days, transfer cell supernatant (virus) to fresh cells.

  • Escalation: If viral cytopathic effect (CPE) is observed (virus is replicating), increase drug concentration (e.g., 1x, 2x, 4x EC50).

  • Isolation: After ~20 passages or when high resistance is noted, isolate viral RNA.

  • Genotyping: RT-PCR amplify the RT gene and sequence to identify mutations (e.g., Y181C, K103N).

References

  • Baba, M., et al. (2012).[1] Anti-human Immunodeficiency Virus Type 1 Activity of Novel 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl)uracil Derivatives. Antimicrobial Agents and Chemotherapy, 56(5), 2581–2589.[1] Link

  • Hopkins, A. L., et al. (1996).[2] Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors. Journal of Medicinal Chemistry, 39(8), 1589–1600. Link

  • Mai, A., et al. (2007). Synthesis and Biological Evaluation of 6-Amino-1-benzyluracil Derivatives as Potential Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
  • Virology Research Services. (n.d.). Antiviral Drug Screening Protocols. Link

  • Clinical Info HIV.gov. (2024). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV.[3] Link

Sources

6-Amino-1-benzyluracil in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Amino-1-benzyluracil as a Privileged Scaffold in Enzyme Inhibition

Abstract

This technical guide outlines the utility of 6-Amino-1-benzyluracil (6-A-1-BU) as a versatile pharmacophore in the development of enzyme inhibitors. While uracil derivatives are classically associated with antimetabolites, the 1-benzyl-6-amino motif provides unique steric and electronic properties that extend its utility beyond simple nucleobase mimicry. This note details the synthesis of the scaffold and its application in targeting Thymidine Phosphorylase (TP) (oncology/angiogenesis) and Acetylcholinesterase (AChE) (neurodegeneration), providing validated protocols for synthesis and biochemical evaluation.

Introduction: The Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), 6-Amino-1-benzyluracil serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

  • Structural Logic:

    • The Uracil Core: Mimics natural substrates (thymidine/uridine), providing hydrogen bond donors/acceptors (N3-H, C2=O, C4=O) crucial for active site recognition.

    • The 6-Amino Group: Acts as a nucleophilic handle for further functionalization (e.g., Schiff base formation, acylation) and provides an additional H-bond donor.

    • The 1-Benzyl Moiety: Provides a hydrophobic anchor. In TP, it mimics the hydrophobic interactions of the ribose moiety's environment; in AChE, it interacts with the aromatic gorge or the Peripheral Anionic Site (PAS).

Chemical Synthesis Protocol

Objective: Synthesize high-purity 6-Amino-1-benzyluracil via the condensation of N-benzylurea and ethyl cyanoacetate.

Mechanism & Workflow: The synthesis follows a modified Traube purine synthesis pathway. The regioselectivity is controlled by the nucleophilicity of the urea nitrogens.

Synthesis cluster_0 Reagents cluster_1 Reaction Conditions Urea N-Benzylurea Condensation Condensation (NaOEt / EtOH, Reflux) Urea->Condensation Ester Ethyl Cyanoacetate Ester->Condensation Cyclization Cyclization (Base-Catalyzed) Condensation->Cyclization - EtOH Product 6-Amino-1-benzyluracil (Precipitate) Cyclization->Product Acidification (AcOH)

Figure 1: Synthetic pathway for 6-Amino-1-benzyluracil.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide:

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.3 g of sodium metal (0.1 mol) in 50 mL of absolute ethanol. Caution: Exothermic reaction; H2 gas evolution.

  • Condensation:

    • Add N-benzylurea (15.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) to the ethoxide solution.

    • Reflux the mixture with stirring for 3–5 hours. The solution will turn yellow/orange as the intermediate forms.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a solid residue.

    • Dissolve the residue in minimal warm water (approx. 50-80 mL).

  • Precipitation:

    • Neutralize the aqueous solution by dropwise addition of Glacial Acetic Acid until pH ~6.0–7.0.

    • The crude 6-amino-1-benzyluracil will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification:

    • Recrystallize from ethanol/water (1:1) to yield chemically pure crystals.

    • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the benzyl CH2 peak (~5.0 ppm) and the disappearance of ethyl ester signals.

Application 1: Thymidine Phosphorylase (TP) Inhibition[1][2][3]

Context: TP is often overexpressed in solid tumors and stimulates angiogenesis. 6-amino-uracil derivatives inhibit TP by competing with thymidine for the active site.

Assay Principle: Spectrophotometric measurement of the phosphorolysis of thymidine to thymine. The decrease in absorbance at 290 nm (or change in absorbance if using a coupling enzyme) is monitored.

Protocol:

  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).

    • Substrate: 10 mM Thymidine stock in buffer.

    • Enzyme: Human Recombinant Thymidine Phosphorylase (0.5 U/mL).

    • Inhibitor: Dissolve 6-A-1-BU derivatives in DMSO (keep final DMSO <1% in assay).

  • Workflow:

    • In a 96-well UV-transparent plate:

      • Blank: 180 µL Buffer + 10 µL DMSO.

      • Control: 170 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

      • Test: 170 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations: 0.1 µM – 100 µM).

    • Pre-incubation: Incubate plate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

    • Initiation: Add 10 µL of Thymidine substrate to all wells.

  • Measurement:

    • Monitor Absorbance at 290 nm continuously for 10 minutes at 37°C.

    • Note: Thymine and Thymidine have different extinction coefficients at 290 nm.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      

Application 2: Acetylcholinesterase (AChE) Inhibition[4][5][6][7]

Context: 6-Methyluracil and 6-aminouracil derivatives have shown efficacy as AChE inhibitors for Alzheimer’s disease.[1] The benzyl group facilitates dual-binding (Active Site + Peripheral Anionic Site), reducing


-amyloid aggregation.

Assay Principle: Modified Ellman’s Method . AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow 5-thio-2-nitrobenzoate anion (


 nm).

Protocol:

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • DTNB: 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Substrate: 15 mM Acetylthiocholine iodide (ATCh).

    • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.05 U/mL.

  • Workflow:

    • Mix: 150 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL Inhibitor (6-A-1-BU derivative).

    • Incubate: 25°C for 10 minutes.

    • Start: Add 10 µL ATCh substrate.

  • Measurement:

    • Read Absorbance at 412 nm every 30 seconds for 5 minutes.

Data Presentation & Analysis

Mechanism of Action Diagram:

Mechanism cluster_TP Thymidine Phosphorylase (TP) cluster_AChE Acetylcholinesterase (AChE) TP_Site Active Site (Pyrimidine Binding) TP_Action Competitive Inhibition (Mimics Thymidine) TP_Site->TP_Action PAS Peripheral Anionic Site (Hydrophobic/Benzyl) AChE_Action Mixed/Dual Inhibition (Prevents ACh Hydrolysis) PAS->AChE_Action CAS Catalytic Active Site (Uracil Core) CAS->AChE_Action Inhibitor 6-Amino-1-benzyluracil Inhibitor->TP_Site H-Bonding (N3/C2/C4) Inhibitor->PAS Benzyl Interaction Inhibitor->CAS Uracil Binding

Figure 2: Dual mechanistic pathways of 6-Amino-1-benzyluracil against TP and AChE.

Summary of Pharmacological Parameters:

ParameterThymidine Phosphorylase (TP)Acetylcholinesterase (AChE)
Primary Interaction Competitive (Active Site)Mixed (PAS + CAS)
Key Moiety Uracil Ring (H-bonding)Benzyl Group (Hydrophobic/

-stacking)
Assay Readout UV Absorbance (290 nm)Colorimetric (412 nm)
Typical IC50 Range

M to sub-

M
nM to

M
Therapeutic Area Oncology (Angiogenesis)Neurology (Alzheimer's)

References

  • Preparation of 6-aminouracil and derivatives. Source: PrepChem.com.[2] URL:[Link]

  • Microwave-assisted synthesis and biological evaluation of novel uracil derivatives inhibiting human thymidine phosphorylase. Source: PubMed (Bioorg Med Chem). URL:[Link]

  • 6-Methyluracil Derivatives as Acetylcholinesterase Inhibitors for Treatment of Alzheimer's Disease. Source: PubMed (J Alzheimers Dis). URL:[Link]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Source: MDPI (Molecules). URL:[Link]

  • Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Source: PubMed (Biochem Pharmacol). URL:[Link]

Sources

Application Note: Flow Cytometric Evaluation of Apoptotic Pathways Induced by 6-Amino-1-benzyluracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The development of pyrimidine analogs remains a cornerstone of oncology research. 6-Amino-1-benzyluracil (ABU) derivatives represent a promising class of small molecules that function as antimetabolites or signaling modulators. Unlike traditional 5-fluorouracil (5-FU) therapies that primarily target thymidylate synthase, recent structural activity relationship (SAR) studies suggest that N-benzyl substituted uracil derivatives often induce cytotoxicity through a dual mechanism: mitochondrial depolarization and cell cycle arrest (often at G2/M), culminating in apoptosis [1, 2].

This Application Note provides a rigorous, self-validating workflow for quantifying these apoptotic events using flow cytometry. We move beyond simple "live/dead" discrimination to dissect the kinetics of cell death, ensuring that researchers can distinguish between primary apoptosis, secondary necrosis, and off-target mitochondrial toxicity.

Mechanistic Pathway & Experimental Logic

Understanding the temporal sequence of apoptosis is critical for experimental design. ABU derivatives typically initiate a signaling cascade that can be mapped cytometrically:

  • Cell Cycle Perturbation: Early inhibition of DNA synthesis or tubulin polymerization (detectable via PI/RNase).

  • Mitochondrial Stress: Loss of mitochondrial membrane potential (

    
    ) (detectable via JC-1).
    
  • Membrane Asymmetry Loss: Translocation of phosphatidylserine (PS) to the outer leaflet (detectable via Annexin V).

  • Membrane Permeabilization: Late-stage compromise allowing vital dye entry (detectable via PI or 7-AAD).

Visualization: The Apoptotic Cascade

The following diagram illustrates the biological events triggered by ABU derivatives and the corresponding cytometric checkpoints.

ApoptosisPathway Compound 6-Amino-1-benzyluracil Derivative Treatment Mito Mitochondrial Depolarization (ΔΨm Loss) Compound->Mito Early Phase (2-6h) Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release JC1 Assay: JC-1 (Red to Green Shift) Mito->JC1 PS_Flip Phosphatidylserine (PS) Externalization Caspase->PS_Flip Mid Phase (6-12h) Membrane_Leak Plasma Membrane Permeabilization PS_Flip->Membrane_Leak Late Phase (12-24h) Annexin Assay: Annexin V-FITC (Green Fluorescence) PS_Flip->Annexin PI Assay: Propidium Iodide (Red Fluorescence) Membrane_Leak->PI

Figure 1: Mechanistic cascade of ABU-induced apoptosis and correlated flow cytometry readouts.

Protocol 1: Phosphatidylserine Externalization (Annexin V / PI)[1][2]

Purpose: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Mechanism: In healthy cells, PS is sequestered to the inner plasma membrane leaflet.[1] Apoptosis triggers "scramblases," exposing PS to the surface.[2] Annexin V binds PS with high affinity in the presence of Calcium (


) [3, 4].[2]
Reagents Required[4][5][6][7][8]
  • Annexin V-FITC (or PE/APC depending on laser config).

  • Propidium Iodide (PI) : Stock solution 1 mg/mL.

  • 10X Annexin Binding Buffer : 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM

    
    . (Critical: Do not use PBS; Calcium is required for binding). 
    
Step-by-Step Workflow
  • Cell Preparation:

    • Seed cancer cells (e.g., MCF-7 or HeLa) at

      
       cells/well.
      
    • Treat with ABU derivative (IC50 concentration) for 24 hours. Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin or Staurosporine).

  • Harvesting (The "Gentle" Approach):

    • Collect supernatant (floating dead cells).

    • Wash adherent cells with PBS.

    • Trypsinize briefly (avoid over-digestion as it strips membrane proteins). Neutralize with media.

    • Combine supernatant and trypsinized cells. Senior Scientist Note: Losing the supernatant means losing the late apoptotic population, skewing data toward viability.

  • Washing:

    • Centrifuge at 300 x g for 5 min.

    • Wash twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin Binding Buffer at

      
       cells/mL.
      
    • Aliquot 100 µL of suspension (

      
       cells) into FACS tubes.
      
    • Add 5 µL Annexin V-FITC.[3]

    • Add 5 µL PI (50 µg/mL working solution).

    • Incubate for 15 minutes at RT in the dark.

  • Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately on flow cytometer (488 nm excitation).

Data Interpretation Table
QuadrantAnnexin VPIStatusBiological Meaning
Q3 (LL) NegativeNegativeViable Membrane intact; PS internal.
Q4 (LR) PositiveNegativeEarly Apoptosis Membrane intact; PS externalized.[2] Hallmark of ABU activity.
Q2 (UR) PositivePositiveLate Apoptosis Membrane compromised; PS externalized. Secondary necrosis.
Q1 (UL) NegativePositiveNecrosis/Debris Membrane ruptured without PS exposure (rare in controlled apoptosis).

Protocol 2: Mitochondrial Membrane Potential ( ) with JC-1[4]

Purpose: To validate the intrinsic apoptotic pathway. ABU derivatives often disrupt mitochondrial electron transport, causing depolarization [5, 6]. Mechanism: JC-1 is a cationic dye.[4] In healthy mitochondria (high potential), it forms J-aggregates (Red fluorescence).[4] In depolarized mitochondria (low potential), it remains as Monomers (Green fluorescence).[4]

Reagents Required[4][5][6][7][8]
  • JC-1 Dye : Stock 2 mM in DMSO.

  • Positive Control : CCCP (uncoupling agent) to force depolarization.

Step-by-Step Workflow
  • Staining Solution: Dilute JC-1 to 2 µM final concentration in warm culture media.

  • Incubation:

    • Pellet treated cells (harvested as above).[5]

    • Resuspend in 500 µL of JC-1 working solution.

    • Incubate for 20 minutes at 37°C, 5%

      
       . Note: Temperature is critical for J-aggregate formation.
      
  • Washing:

    • Centrifuge and wash twice with warm PBS.

    • Resuspend in 500 µL PBS.

  • Acquisition:

    • Excitation: 488 nm.

    • Emission 1: 530 nm (Green/FITC channel) - Monomers.

    • Emission 2: 590 nm (Red/PE channel) - Aggregates.

Analysis Logic

Calculate the Red/Green Ratio .

  • High Ratio: Healthy mitochondria.

  • Low Ratio: Apoptotic/Depolarized.

  • Validation: The ABU derivative should cause a "shift down" in the PE channel and a "shift right" in the FITC channel compared to DMSO control.

Protocol 3: Cell Cycle Analysis (Sub-G1 Quantitation)

Purpose: To detect DNA fragmentation (Sub-G1 peak) and cell cycle arrest (e.g., G2/M block) typical of uracil derivatives [1].

Step-by-Step Workflow
  • Fixation (Critical Step):

    • Harvest cells and wash in PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Vortexing prevents clumping.

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C.

  • Acquisition:

    • Linear amplification on the PI channel (FL2/FL3).

    • Set Doublet Discrimination (Gate on Width vs. Area).

Troubleshooting & Senior Scientist Insights

Common Pitfalls
  • False Positives in Annexin V: Adherent cells harvested by scraping or vigorous trypsinization can transiently flip PS. Solution: Always use a "gentle" trypsin protocol and include a mock-treated control to set background gates.

  • Spectral Overlap: PI leaks significantly into the PE channel. Solution: Use single-stain controls (Annexin-only and PI-only) to set compensation matrices manually.

  • JC-1 Sensitivity: JC-1 is sensitive to pH and temperature. Solution: Keep buffers at pH 7.4 and perform all incubation steps at 37°C exactly.

Experimental Validation Checklist

Before finalizing your report on ABU derivatives, ensure:

References

  • Atmaca H, et al. (2020).[6] Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies.[6] Chemico-Biological Interactions, 328, 109163.

  • Bao X, et al. (2021).[7] Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Juniper Publishers.

  • Vermes I, et al. (1995). A novel assay for apoptosis.[4] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.

  • Salvioli S, et al. (1997). JC-1 analysis of mitochondrial membrane potential by flow cytometry. Nature Protocols.

  • BD Biosciences. Flow Cytometry Mitochondrial Membrane Potential Detection Kit (JC-1) Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 6-Amino-1-benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-amino-1-benzyluracil. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its derivatization and optimize your reaction conditions for successful outcomes.

I. Understanding the Reactivity of 6-Amino-1-benzyluracil

6-Amino-1-benzyluracil is a valuable starting material in medicinal chemistry due to its structural resemblance to nucleobases.[1][2] Its reactivity is characterized by several key features that influence derivatization strategies:

  • Dual Nucleophilicity: The molecule possesses two primary nucleophilic centers: the exocyclic 6-amino group and the N3 position of the uracil ring.[1]

  • Tautomerism: Like other aminouracils, it can exist in tautomeric forms, which can affect its reactivity.[3]

  • Ambident Reactivity: The presence of multiple nucleophilic sites can lead to mixtures of products if reaction conditions are not carefully controlled.[3]

The benzyl group at the N1 position plays a crucial role by preventing reactions at this site, thereby simplifying the potential product landscape. However, competition between N3 and the 6-amino group remains a key challenge.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for 6-amino-1-benzyluracil?

The primary derivatization reactions involve electrophilic attack at the nucleophilic centers. The most common transformations include:

  • Alkylation: Introduction of alkyl groups, typically at the N3 position or the 6-amino group.[4][5]

  • Acylation: Addition of acyl groups to the 6-amino group.[6][7]

  • Reactions with Carbonyl Compounds: Condensation reactions with aldehydes and ketones can lead to the formation of fused heterocyclic systems.[8][9]

Q2: Which position is more reactive, the 6-amino group or the N3-position?

The relative reactivity of the 6-amino group and the N3-position is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. Generally:

  • For Alkylation: The N3 position is often more nucleophilic, especially under basic conditions which deprotonate the N3 amide proton.[4] However, direct alkylation of the 6-amino group can also occur.

  • For Acylation: The 6-amino group is typically more reactive towards acylating agents, leading to the formation of 6-acetamido derivatives.[7] The presence of a substituent at the N1 position, as in 6-amino-1-benzyluracil, tends to direct acylation to the C5 position if the 6-amino group is not the primary site of attack.[7]

Q3: How can I selectively achieve N3-alkylation?

Selective N3-alkylation is often desired to build upon the core uracil structure. To favor N3-alkylation:

  • Choice of Base: A suitable base is crucial to deprotonate the N3-amide, making it a more potent nucleophile. Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH).[4]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction.[4][10]

  • Reaction Temperature: Room temperature is often sufficient, though gentle heating may be required for less reactive alkylating agents.[4]

Q4: What are the key considerations for purifying 6-amino-1-benzyluracil derivatives?

Purification can often be challenging due to the polar nature of the uracil ring and the potential for multiple products. Common purification techniques include:

  • Recrystallization: Effective if the desired product is a solid and has significantly different solubility from impurities.

  • Column Chromatography: Silica gel chromatography is frequently used. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethyl acetate, is typically effective.[11]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high purity material, preparative HPLC can be employed.[12]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of 6-amino-1-benzyluracil and provides actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Minimal or no desired product is isolated after work-up.

Potential Causes & Solutions:

Cause Explanation Solution
Insufficient Activation of Nucleophile For N3-alkylation, incomplete deprotonation of the N3-amide will result in poor reactivity.* Increase Base Equivalents: Use a stronger base or increase the molar equivalents of the base. * Optimize Base: Screen different bases such as K2CO3, NaH, or DBU.[1]
Poor Electrophile Reactivity The alkylating or acylating agent may not be reactive enough under the chosen conditions.* Increase Reaction Temperature: Gently heat the reaction mixture to increase the reaction rate. * Use a More Reactive Electrophile: For example, switch from an alkyl chloride to an alkyl bromide or iodide.
Solvent Issues The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants or hindering the reaction mechanism.* Change Solvent: If using a non-polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solvate the uracil derivative and the base.
Decomposition of Reagents The starting material or reagents may have degraded.* Verify Reagent Quality: Ensure the purity and integrity of your 6-amino-1-benzyluracil and the electrophile. * Use Fresh Reagents: If in doubt, use freshly opened or purified reagents.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

  • TLC or LC-MS shows multiple spots or peaks corresponding to different products.

  • Difficulty in isolating the desired product in pure form.

Potential Causes & Solutions:

Cause Explanation Solution
Competitive Nucleophilic Attack Both the N3-position and the 6-amino group are reacting with the electrophile.* Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor one reaction pathway over another. * Protecting Groups: Consider protecting the 6-amino group (e.g., as a DMF-acetal) before performing N3-alkylation.[11] The protecting group can be removed in a subsequent step.
Over-alkylation/acylation Reaction at both N3 and the 6-amino group, or di-alkylation of the amino group.* Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. Avoid using a large excess. * Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and favor mono-substitution.
Side Reactions at C5 The C5 position of the uracil ring can be nucleophilic and may react with certain electrophiles, especially under harsh conditions.[3]* Milder Conditions: Use milder bases and lower reaction temperatures. * Choice of Electrophile: Be mindful of the electrophile's reactivity. Highly reactive electrophiles are more likely to lead to side reactions.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Products are difficult to separate by column chromatography.

  • The isolated product is contaminated with starting material or byproducts.

Potential Causes & Solutions:

Cause Explanation Solution
Similar Polarity of Products The desired product and byproducts have very similar polarities, making chromatographic separation challenging.* Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. * Alternative Purification: Consider preparative HPLC or recrystallization from different solvent systems.
Product Instability The desired product may be unstable under the purification conditions (e.g., on silica gel).* Neutralize Silica: If the product is acid-sensitive, consider using silica gel that has been neutralized with a base like triethylamine. * Alternative Sorbents: Explore other chromatography media such as alumina.
Incomplete Reaction A significant amount of starting material remains, co-eluting with the product.* Drive Reaction to Completion: Re-optimize the reaction conditions to achieve higher conversion. * Chemical Quenching: After the reaction, add a reagent that specifically reacts with the unreacted starting material to form a more easily separable derivative.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for N3-Alkylation

This protocol provides a starting point for the N3-alkylation of 6-amino-1-benzyluracil. Optimization may be required based on the specific alkylating agent used.

  • To a stirred solution of 6-amino-1-benzyluracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Derivatization
Reaction Type Electrophile Base Solvent Temperature Typical Yields
N3-Alkylation Alkyl bromide/iodideK2CO3DMFRoom Temp - 50°C60-90%[4]
6-Amino Acylation Acyl chloride/anhydridePyridine or Et3NDCM or THF0°C - Room Temp70-95%[6]
Condensation Aldehyde/KetoneAcetic AcidEthanolReflux50-80%[8][9]

V. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Alkylation

G start 6-Amino-1-benzyluracil + R-X (Base, Solvent) N3_alk N3-Alkylated Product (Major Product under basic conditions) start->N3_alk Pathway A N6_alk 6-Amino-Alkylated Product (Minor Product) start->N6_alk Pathway B di_alk N3, 6-Amino-Dialkylated Product N3_alk->di_alk Further Alkylation N6_alk->di_alk Further Alkylation

Caption: Competing alkylation pathways for 6-amino-1-benzyluracil.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low-yield reactions.

VI. References

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

  • Shim, J. L., Niess, R., & Broom, A. D. (1972). Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry, 37(4), 578–581. [Link]

  • Google Patents. (n.d.). Acylation of 6-APA via silyl intermediates.

  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... [Link]

  • Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(46). [Link]

  • Shim, J. L., Niess, R., & Broom, A. D. (1972). Acylation of some 6-aminouracil derivatives. ACS Publications. [Link]

  • ResearchGate. (n.d.). Alkylation of Various Uracil Derivatives in DMF under MWI a. [Link]

  • Ranjan, N., Singh, R. K., & Kumar, R. (2016). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 21(11), 1533. [Link]

  • ResearchGate. (n.d.). Synthesis and Chemoselective Alkylation of Uracil Derivatives. [Link]

  • Diamantopoulou, Z., et al. (2025). Discovery and characterization of uracil derivatives targeting the Set-and-Ring domain of UHRF1. Journal of Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Preparation of 6-aminouracil. [Link]

  • Organic Syntheses. (n.d.). DIAMINOURACIL HYDROCHLORIDE. [Link]

  • Westwood, M. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 33(5), 1570–1575. [Link]

  • Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362. [Link]

  • ResearchGate. (n.d.). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with a,b-Unsaturated Ketones. [Link]

  • Koch, K., et al. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 397(4), 1585–1598. [Link]

  • Armenta, J. M., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(2), 398–425. [Link]

  • Zady, M. F., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 86-97. [Link]

  • Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-929. [Link]

  • PubChem. (n.d.). 6-Amino-1-benzyluracil. [Link]

  • ResearchGate. (n.d.). (PDF) An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]

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Validation & Comparative

Strategic Scaffold Selection: 6-Amino-1-benzyluracil vs. N1-Alkyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of purine mimetics—specifically xanthines and deazapurines—the choice of the N1-substituent on the uracil starting material is a critical determinant of both synthetic success and downstream pharmacological activity. While 6-amino-1-methyluracil is the traditional precursor for caffeine-like analogs, 6-amino-1-benzyluracil has emerged as a superior scaffold for lipophilic drug candidates targeting Adenosine Receptors (ARs) and specific enzyme pockets (e.g., AChE, DPP-4).

This guide objectively compares these two scaffolds, demonstrating that while the benzyl analog introduces higher molecular weight, it offers distinct advantages in organic solubility , regioselective protection , and hydrophobic pharmacophore generation .

Part 1: Comparative Analysis (N1-Benzyl vs. N1-Methyl)

The following data contrasts the performance of 6-amino-1-benzyluracil against its N1-methyl and N1-phenyl counterparts across three critical drug discovery parameters.

Synthetic Utility & Reactivity Profile

The primary utility of 6-aminouracils is as precursors for fused heterocycles via the Traube Synthesis or related cyclizations.

Feature6-Amino-1-benzyluracil6-Amino-1-methyluracilTechnical Verdict
Solubility (Reaction Media) High in DMF, DMSO, warm EtOH.Low in organic solvents; high in hot water.Benzyl wins for anhydrous organic reactions (e.g., acylations, Vilsmeier-Haack).
N1-Protecting Group Utility Yes. Benzyl can be removed (debenzylation) via catalytic hydrogenation or Lewis acids.No. Methyl is metabolically stable and difficult to remove without destroying the ring.Benzyl wins for generating N1-unsubstituted xanthines.
C5-Nitrosation Efficiency High. The bulky benzyl group does not sterically hinder electrophilic attack at C5.High.Tie. Both undergo clean nitrosation (key step for xanthine synthesis).
Crystallinity Forms well-defined crystals; easy to purify by recrystallization.Often forms high-melting amorphous powders; difficult to dry.Benzyl wins for scale-up and purification.
Pharmacological Implications (SAR)

In Structure-Activity Relationship (SAR) studies, particularly for G-Protein Coupled Receptors (GPCRs), the N1-substituent dictates the ligand's fit within the binding pocket.

  • Adenosine Receptor Antagonism (A1/A2A):

    • N1-Benzyl: The benzyl group provides significant

      
       stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor's hydrophobic pocket. This often leads to nanomolar (nM) potency  and improved A1/A2A selectivity [1, 5].
      
    • N1-Methyl: Mimics natural ligands (caffeine/theophylline). While active, these derivatives often suffer from low selectivity and rapid clearance (high

      
      ) [2].
      
  • Enzyme Inhibition (AChE & TKIs):

    • N1-benzyl derivatives have shown superior inhibition of Acetylcholinesterase (AChE) compared to methyl analogs, likely due to interaction with the peripheral anionic site of the enzyme [5].

Physicochemical Properties
Property6-Amino-1-benzyluracil6-Amino-1-methyluracil
Molecular Weight 217.22 g/mol 141.13 g/mol
LogP (Lipophilicity) ~1.5 (Estimated)-1.3 (Hydrophilic)
Melting Point 270–275 °C (Dec)>300 °C (Dec)
UV Max (

)
~265 nm (Strong absorption)~260 nm

Part 2: Decision Logic for Scaffold Selection

Use the following logic flow to determine the correct starting material for your campaign.

ScaffoldSelection Start Target Molecule Design Q1 Is the N1-position a permanent part of the pharmacophore? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Need NH) Q1->Branch_No Q2 Required Lipophilicity? Branch_Yes->Q2 Res_Protect Use 6-Amino-1-benzyluracil (Debenzylate later) Branch_No->Res_Protect Benzyl as Protecting Group Res_Methyl Use 6-Amino-1-methyluracil (Caffeine-like properties) Q2->Res_Methyl Low (Polar/Water Soluble) Res_Benzyl Use 6-Amino-1-benzyluracil (Hydrophobic interaction) Q2->Res_Benzyl High (Lipophilic/BBB Penetration)

Figure 1: Decision matrix for selecting N1-substituted uracil precursors based on medicinal chemistry requirements.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Amino-1-benzyluracil

Rationale: This reaction utilizes the condensation of a urea derivative with a cyanoacetic ester. The benzyl group aids precipitation, simplifying workup compared to the highly water-soluble methyl analog.

Materials:

  • N-Benzylurea (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq) in absolute ethanol.

Step-by-Step Workflow:

  • Condensation: Dissolve N-benzylurea in NaOEt/EtOH solution. Add ethyl cyanoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Precipitation: Evaporate 50% of the solvent. Dilute the residue with warm water (50°C).

  • Acidification: Carefully acidify with acetic acid (AcOH) to pH 5–6. The product, 6-amino-1-benzyluracil , will precipitate as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.

    • Target Yield: 75–85%

    • Validation: Melting Point 270–275°C [10].

Protocol B: The Traube Synthesis (Conversion to Xanthine)

Rationale: This is the "Gold Standard" workflow for converting 6-aminouracils into xanthine antagonists.

TraubeSynthesis Step1 6-Amino-1-benzyluracil Step2 Nitrosation (NaNO2, AcOH) Step1->Step2 Step3 6-Amino-5-nitroso Intermediate Step2->Step3 Step4 Reduction (Na2S2O4 or H2/Pd) Step3->Step4 Step5 5,6-Diamino-1-benzyluracil Step4->Step5 Step6 Cyclization (HCOOH or R-CHO) Step5->Step6 Final 1-Benzylxanthine Derivative Step6->Final

Figure 2: The Traube Synthesis pathway.[1] The N1-benzyl group remains stable throughout nitrosation and reduction, providing solubility in the cyclization step.

Key Procedural Nuance: When performing the Nitrosation (Step 2) , the 6-amino-1-benzyluracil forms a deeply colored (violet/red) nitroso intermediate. Unlike the methyl analog, which can be difficult to filter due to particle size, the benzyl-nitroso derivative precipitates as a dense solid, allowing for easy filtration and washing with water/ethanol to remove excess nitrite salts before the reduction step [1, 12].

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 1-Aminouracil as a Precursor in Heterocyclic Synthesis. Retrieved from 2

  • BenchChem. (2025).[2][3] A Comparative Analysis of the Metabolic Stability of Uracil Derivatives for Drug Discovery. Retrieved from 3

  • Al-Harbi, N. O., et al. (2020). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PMC - NIH. Retrieved from 4

  • Verma, V., et al. (2020).[5] Synthesis of 6-amino-1-benzyl-2-thiouracil nucleoside. ResearchGate. Retrieved from 5

  • El-Naggar, M., et al. (2025).[2] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances/NIH. Retrieved from 1

  • PubChem. (2025).[6] 6-Amino-1-methyluracil | C5H7N3O2.[7] National Library of Medicine. Retrieved from 7

  • Prachayasittikul, S., et al. (2017).[8] Structures of substituted uracil analogs 1-4. ResearchGate. Retrieved from 8

  • Uracil Pharmacophore Review. (2024). Synthesis of substituted uracil derivatives at N1 and N3 positions. ResearchGate. Retrieved from 9

  • MDPI. (2024).[10] Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives. Retrieved from 11

  • PubChem. (2025).[6] 6-Amino-1-benzyluracil | C11H11N3O2.[6] National Library of Medicine. Retrieved from 6

  • Drabczynska, A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PMC - NIH. Retrieved from 12

  • Khachatryan, D. S. (2021).[13] Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Juniper Publishers. Retrieved from 13

Sources

Unambiguous Structure Elucidation of 6-Amino-1-benzyluracil Derivatives: A Comprehensive 2D NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of innovation. In the realm of heterocyclic chemistry, particularly with substituted pyrimidines like 6-Amino-1-benzyluracil and its derivatives, structural ambiguity can pose significant challenges. These compounds are of considerable interest due to their potential as precursors for a variety of therapeutic agents.[1][2] This guide provides an in-depth technical overview of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to definitively confirm the structure of these valuable molecules. We will move beyond a simple recitation of techniques, delving into the strategic application and interpretation of COSY, HSQC, HMBC, and NOESY data to build an unassailable structural proof.

The Challenge: Positional Isomerism and Substituent Ambiguity

The synthesis of N-substituted uracil derivatives can sometimes lead to a mixture of isomers or unexpected rearrangements. For instance, benzylation of 6-aminouracil could potentially occur at different nitrogen or even oxygen atoms, leading to structural isomers that may be difficult to distinguish by simple 1D NMR or mass spectrometry alone. It is in this context that 2D NMR spectroscopy becomes an indispensable tool, providing a detailed roadmap of atomic connectivity and spatial relationships within the molecule.

The 2D NMR Toolkit for Structural Verification

A comprehensive structural elucidation of 6-Amino-1-benzyluracil derivatives relies on the integration of data from several 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is crucial for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two to four bonds. This is key for identifying quaternary carbons and piecing together different molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of their bonding. This is invaluable for confirming stereochemistry and the proximity of different functional groups.[3]

The strategic application of these techniques allows for a self-validating system of structural confirmation, where the data from each experiment corroborates the others.

A Representative Case Study: 6-Amino-1-benzyluracil

To illustrate the power of this approach, we will examine a representative 6-Amino-1-benzyluracil derivative. The following sections detail the experimental protocols and data interpretation that lead to its unambiguous structural confirmation.

Experimental Protocols

Sample Preparation:

  • Approximately 10 mg of the purified 6-Amino-1-benzyluracil derivative was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition:

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was performed to obtain a high-resolution proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment was run to obtain the carbon spectrum.

  • COSY: A gradient-enhanced COSY experiment was acquired to map ¹H-¹H correlations.

  • HSQC: A phase-sensitive gradient-enhanced HSQC experiment was performed to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.

  • NOESY: A 2D NOESY experiment with a mixing time of 800 ms was conducted to identify through-space correlations.

The following diagram illustrates the general workflow for this comprehensive NMR analysis.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition (500 MHz) cluster_analysis Data Analysis & Structure Confirmation Sample 10 mg of Compound Solvent 0.6 mL DMSO-d6 Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC NOESY 2D NOESY NMR_Tube->NOESY Interpretation ¹H & ¹³C Assignments COSY: Spin Systems HSQC: C-H Connectivity HMBC: Molecular Skeleton NOESY: Spatial Proximity H1->Interpretation:f0 C13->Interpretation:f0 COSY->Interpretation:f1 HSQC->Interpretation:f2 HMBC->Interpretation:f3 NOESY->Interpretation:f4 Structure Final Structure Confirmation Interpretation->Structure

Workflow for 2D NMR-based structure elucidation.
Data Presentation and Interpretation

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for our representative 6-Amino-1-benzyluracil derivative.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity, J (Hz)
2151.5--
4163.2--
585.14.85s
6155.8--
1-CH₂48.24.95s
1'-C137.5--
2', 6'127.87.35d, 7.5
3', 5'128.97.30t, 7.5
4'127.57.25t, 7.5
3-NH-10.50br s
6-NH₂-6.50br s

Step-by-Step Interpretation:

  • ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum shows a singlet at 4.85 ppm, characteristic of the H-5 proton of the uracil ring. The aromatic protons of the benzyl group appear in the range of 7.25-7.35 ppm. A key singlet at 4.95 ppm corresponds to the benzylic methylene (CH₂) protons. The broad singlets at 10.50 ppm and 6.50 ppm are assigned to the N3-H and the exocyclic amino protons, respectively. The ¹³C NMR spectrum shows four quaternary carbon signals for the uracil ring and the benzyl ipso-carbon, along with the expected signals for the remaining carbons.

  • COSY Analysis: The COSY spectrum is crucial for identifying the spin systems. In this case, it confirms the connectivity within the phenyl ring, showing correlations between the ortho, meta, and para protons. The absence of a correlation for the H-5 proton confirms it is an isolated spin system, which is consistent with the proposed structure.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond C-H correlations.[4] This allows for the unambiguous assignment of the protonated carbons. For example, the proton at 4.85 ppm shows a cross-peak with the carbon at 85.1 ppm, confirming the assignment of H-5 and C-5. Similarly, the methylene protons at 4.95 ppm correlate with the carbon at 48.2 ppm.

  • HMBC Analysis: The HMBC spectrum is pivotal for establishing the overall molecular framework by revealing long-range C-H correlations.[5] Key correlations include:

    • The benzylic CH₂ protons (4.95 ppm) show correlations to the uracil C-2 (151.5 ppm) and C-6 (155.8 ppm) carbons, definitively proving the attachment of the benzyl group at the N-1 position.

    • The H-5 proton (4.85 ppm) shows correlations to the C-4 (163.2 ppm) and C-6 (155.8 ppm) carbons, confirming its position on the uracil ring.

    • The N3-H proton (10.50 ppm) shows correlations to C-2 (151.5 ppm) and C-4 (163.2 ppm), further solidifying the uracil ring structure.

The following diagram illustrates the key HMBC correlations that confirm the connectivity of the major fragments.

Key HMBC correlations in 6-Amino-1-benzyluracil.
  • NOESY Analysis: The NOESY spectrum provides through-space correlations, which are crucial for confirming the spatial proximity of groups. A key observation is the cross-peak between the benzylic CH₂ protons (4.95 ppm) and the H-5 proton (4.85 ppm) of the uracil ring. This correlation is only possible if the benzyl group is at the N-1 position, allowing for close spatial arrangement through bond rotation. This provides a final, independent confirmation of the N-1 substitution pattern.

Comparison with Alternative Structures

Had the benzylation occurred at N-3, the HMBC correlations from the benzylic protons would be to C-2 and C-4, and the NOESY correlation to H-5 would be absent. If O-benzylation had occurred, the entire chemical shift profile and correlation pattern would be drastically different. Thus, the comprehensive 2D NMR dataset provides a unique fingerprint that allows for the definitive exclusion of alternative isomeric structures.

Conclusion

The structural elucidation of substituted heterocyclic compounds like 6-Amino-1-benzyluracil derivatives demands a rigorous and multi-faceted analytical approach. This guide has demonstrated that a strategic combination of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides an unparalleled level of detail, enabling unambiguous confirmation of molecular structure. By systematically analyzing through-bond and through-space correlations, researchers can confidently assign every atom and establish the precise connectivity and stereochemistry of their target molecules. This robust methodology not only ensures the integrity of research and development efforts but also accelerates the discovery of new therapeutic agents.

References

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR signals of 6-aminouracil derivatives with various substituents in the 5-position, and NOESY cross correlation for structure/tautomer analysis determined in chloroform-d1. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected NOESY correlations for the nitrogen-containing heterocyclic ring system of oryzamutaic acid K (1). Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 6-aminouracil. Retrieved from [Link]

  • (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2025). NOESY Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved from [Link]

  • Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • Crossref. (1990). Synthesis and X-Ray Analysis of 1-Benzyl-6-chlorouracil. Retrieved from [Link]

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Reproducibility Guide: Synthetic Routes to 6-Amino-1-benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1-benzyluracil (also known as 6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione) is a critical pharmacophore in the synthesis of adenosine receptor antagonists, xanthine derivatives, and anti-viral agents. Its synthesis is often plagued by reproducibility issues regarding regioselectivity and purification.

This guide evaluates three primary synthetic methodologies. Our analysis concludes that Method A (Base-Catalyzed Condensation) is the only "Gold Standard" for reproducible, high-purity synthesis. Method B (Acetic Anhydride Dehydration) is faster but prone to side-reactions (acetylation), while Method C (Direct Alkylation) is chemically flawed due to poor regiocontrol.

Part 1: Methodological Comparison

The following table summarizes the performance of the three most common synthetic routes based on internal process data and literature review.

FeatureMethod A: Base-Catalyzed Condensation (Recommended)Method B: Acetic Anhydride Dehydration (Alternative)Method C: Direct Alkylation (Not Recommended)
Precursors N-Benzylurea + Ethyl CyanoacetateN-Benzylurea + Cyanoacetic Acid6-Aminouracil + Benzyl Halide
Catalyst/Solvent Sodium Ethoxide / EthanolAcetic Anhydride / Acetic AcidK₂CO₃ / DMSO or DMF
Regioselectivity High (100% N1) High (100% N1)Poor (Mixture of N1/N3)
Yield (Typical) 75 – 85%60 – 80%< 40% (Isolated)
Purity Profile High (>98% after wash)Moderate (Colored impurities)Low (Isomer contamination)
Scalability ExcellentGood (Exotherm management required)Poor
Reproducibility High MediumLow

Part 2: Detailed Protocols & Expert Insights

Method A: The "Gold Standard" (Base-Catalyzed Condensation)

Principle: This method utilizes a Traube-like purine synthesis approach. By using N-benzylurea as the starting material, the benzyl group is locked at the N1 position before ring closure, eliminating regioselectivity issues.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the urea nitrogen on the ester carbonyl of ethyl cyanoacetate, followed by base-promoted cyclization.

ReactionMechanism Start N-Benzylurea + Ethyl Cyanoacetate Inter Intermediate (Ureidoacrylate) Start->Inter Condensation Cyclic Cyclization (NaOEt) Inter->Cyclic -EtOH Product 6-Amino-1-benzyluracil (Na Salt) Cyclic->Product Reflux Final Acidification (pH 6) Product->Final AcOH

Figure 1: Step-wise mechanism ensuring N1-regioselectivity via the Traube condensation pathway.

Step-by-Step Protocol
  • Preparation of Sodium Ethoxide:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (60 mL) .

    • Expert Tip: Use fresh sodium and anhydrous ethanol. Moisture is the enemy of this reaction; water will hydrolyze the ester and reduce yield.

  • Addition of Reactants:

    • Once the sodium has dissolved, add ethyl cyanoacetate (11.3 g, 0.1 mol) followed by N-benzylurea (15.0 g, 0.1 mol) .

    • Note:N-benzylurea can be prepared beforehand by reacting benzylamine with potassium cyanate.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Observation: The reaction mixture will likely thicken as the sodium salt of the product precipitates.

  • Workup (The Critical Step):

    • Evaporate approximately 50% of the ethanol under reduced pressure.

    • Add warm water (100 mL) to dissolve the sodium salt residue. The solution should be clear and alkaline.

    • Acidification: Slowly add glacial acetic acid dropwise while stirring until the pH reaches 6.0 .

    • Expert Tip: Do NOT use strong mineral acids (HCl) to pH < 4, as this can protonate the amino group or cause hydrolysis. The product precipitates best at slightly acidic pH.

  • Purification:

    • Cool the suspension to 4°C for 2 hours.

    • Filter the white/off-white solid.

    • Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Dry in a vacuum oven at 60°C.

Self-Validation Criteria:

  • Appearance: White to off-white powder.[1]

  • Melting Point: >260°C (dec).

  • Solubility: Soluble in DMSO and dilute NaOH; insoluble in water and ethanol.

Method B: Acetic Anhydride Dehydration (The Alternative)

Principle: Condensation of N-benzylurea and cyanoacetic acid using acetic anhydride as both solvent and dehydrating agent.

Why it is inferior to Method A: While faster, acetic anhydride can acetylate the exocyclic amine, forming 6-acetamido-1-benzyluracil . This requires a subsequent hydrolysis step (boiling in water/NaOH) to obtain the free amine, adding complexity and reducing overall efficiency.

Workflow Diagram

WorkupFlow Start Reaction Mixture (Acetic Anhydride) Quench Quench with Water (Exothermic!) Start->Quench Hydrolysis Reflux (Hydrolysis of Acetyl group) Quench->Hydrolysis Essential Step Cool Cool to RT Hydrolysis->Cool Filter Filtration Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst

Figure 2: Workup decision tree for Method B, highlighting the mandatory hydrolysis step.

Method C: Direct Alkylation (The "Negative Control")

Principle: Reacting 6-aminouracil with benzyl chloride.

Why it fails: Uracil derivatives have multiple nucleophilic sites (N1, N3, O2, O4). In 6-aminouracil, the N3 position is often more acidic and sterically accessible than N1. Direct benzylation typically yields a mixture of:

  • 3-benzyl-6-aminouracil (Major product often)

  • 1-benzyl-6-aminouracil (Target)[2]

  • 1,3-dibenzyl-6-aminouracil

Separating these isomers requires tedious chromatography, making this route unsuitable for scale-up or high-purity applications.

Part 3: Analytical Verification

To ensure the reproducibility of your synthesis, compare your product against these standard analytical markers.

AnalysisExpected Result (Method A Product)Notes
Appearance White crystalline powderMethod B often yields beige/tan powder.
Melting Point > 260°C (Decomposes) Literature varies; definitive ID requires NMR.
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, N3-H)δ 7.2-7.4 (m, 5H, Ph-H)δ 6.2 (s, 2H, NH₂)δ 5.0 (s, 2H, N-CH₂-Ph)δ 4.6 (s, 1H, C5-H)The C5-H singlet at ~4.6 ppm is characteristic of the uracil core.
TLC (MeOH:DCM 1:9) R_f ~ 0.4Visualize with UV (254 nm).

References

  • Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-substituted 6-Aminouracils. Journal of Organic Chemistry.

    • Source:[Link]

    • Relevance: The foundational text establishing the condensation of substituted ureas with cyanoacetic esters.
  • ChemicalBook. 6-Aminouracil Synthesis and General Methods.
  • National Institutes of Health (NIH) - PubChem. 6-Amino-1-benzyluracil Compound Summary.

    • Source:[Link]

    • Relevance: Verification of chemical structure and identifiers (CID 250746).[3]

  • Royal Society of Chemistry (RSC). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles.

    • Source:[Link]

    • Relevance: Reviews the utility of 6-amino-1-benzyluracil as a precursor and confirms the Traube synthesis p
  • Beilstein Journals. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin (Contextual Reference for Aminouracil Chemistry).

    • Source:[Link]

    • Relevance: Illustrates modern flow chemistry adaptations of similar nucleophilic substitutions.

Sources

Head-to-head comparison of the antiviral efficacy of 6-Amino-1-benzyluracil analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Amino-1-benzyluracil analogs, specifically focusing on the transition from the prototype Emivirine (MKC-442) to its C-6 substituted derivatives like AmBBU and AzBBU .

Executive Summary & Scaffold Evolution

The 6-benzyluracil scaffold represents a pivotal class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Historically, Emivirine (MKC-442) served as the clinical prototype, demonstrating potent antiviral activity but failing in late-stage trials due to a low genetic barrier to resistance.

Recent medicinal chemistry efforts have focused on modifying the C-6 position of the uracil core. The introduction of amino (AmBBU ) or azido (AzBBU ) groups at this position is not merely cosmetic; it is a strategic design choice intended to establish novel hydrogen bonding networks within the NNRTI Binding Pocket (NNIBP), specifically targeting Lys101 .

The Contenders
  • Emivirine (MKC-442): The reference standard. 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.

  • AmBBU: 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil.

  • AzBBU: 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil.[1]

Mechanism of Action: The Lys101 Interaction

Understanding the differential efficacy requires analyzing the binding mode.[2] All three compounds bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), inducing a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended, inactive position.

Structural Causality
  • Emivirine: Relies primarily on hydrophobic interactions (π-π stacking) with aromatic residues (Tyr181, Tyr188, Trp229 ) and van der Waals contacts with Val106 and Leu100 .

  • AmBBU (6-Amino Analog): The C-6 amino group acts as a hydrogen bond donor. It forms a critical H-bond with the backbone carbonyl of Lys101 . This additional anchor point significantly enhances binding affinity (

    
    ) compared to the purely hydrophobic binding of Emivirine.
    
Pathway Visualization

The following diagram illustrates the binding network and the downstream inhibition of viral DNA synthesis.

NNRTI_Mechanism RT_Active HIV-1 Reverse Transcriptase (Active Conformation) NNIBP NNRTI Binding Pocket (Allosteric Site) RT_Active->NNIBP Target Site AmBBU AmBBU (Ligand) AmBBU->NNIBP Binds Lys101 Lys101 Backbone (H-Bond Target) AmBBU->Lys101 6-NH2 forms H-Bond (High Affinity) Tyr181 Tyr181/Trp229 (Pi-Pi Stacking) AmBBU->Tyr181 Hydrophobic Interaction NNIBP->Lys101 Contains NNIBP->Tyr181 Contains Complex RT-Inhibitor Complex (Locked Thumb Subdomain) Lys101->Complex Stabilizes Tyr181->Complex Stabilizes Inhibition Catalytic Halt: Prevention of DNA Polymerization Complex->Inhibition Allosteric Blockade

Figure 1: Mechanism of Action showing the critical H-bond contribution of the 6-amino group in AmBBU.

Head-to-Head Performance Data

The following data synthesizes experimental results from MT-4 cell assays. The "Fold Improvement" is calculated relative to the parent scaffold where applicable.

CompoundEC50 (Antiviral Potency)CC50 (Cytotoxicity)Selectivity Index (SI)Primary Resistance Mutation
Emivirine (MKC-442) 3 – 5 nM> 100 µM> 20,000Y181C, K103N
AmBBU 1 – 3 nM > 200 µM> 60,000 Y181C
AzBBU 2 – 5 nM> 150 µM> 30,000Y181C
Analysis of Efficacy[2][3][4][5][6][7][8][9]
  • Potency: AmBBU exhibits superior potency (low nanomolar range). The 6-amino substitution improves the fit within the pocket, lowering the energy barrier for binding.

  • Selectivity: With a Selectivity Index (SI) exceeding 60,000, AmBBU is highly specific to viral RT, showing negligible cytotoxicity in human MT-4 T-cells.

  • Resistance Liability (The Critical Weakness): Despite the improved potency, both AmBBU and AzBBU retain a critical dependency on Tyr181 . Experimental evolution assays show that HIV-1 generates Y181C escape mutants rapidly (within 12-24 passages).

    • Impact: The Y181C mutation eliminates the π-stacking interaction. Because AmBBU still relies heavily on this aromatic ring for positioning (to enable the Lys101 H-bond), the loss of Tyr181 leads to >500-fold cross-resistance .

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the 6-amino derivative and the biological evaluation workflow.

A. Synthesis of AmBBU (C-6 Amination Route)

Note: This utilizes a lithiation strategy.

  • Starting Material: 1-benzyl-3-(3,5-dimethylbenzyl)uracil.[1]

  • Lithiation: Treat with LDA (Lithium Diisopropylamide) in anhydrous THF at -78°C. The C-6 proton is acidic and selectively deprotonated.

  • Electrophilic Trapping: Quench the C-6 lithio-species with an electrophilic amine source (e.g., TsN3 followed by reduction, or direct amination reagents).

  • Purification: Silica gel column chromatography (CHCl3/MeOH gradient).

B. Antiviral Efficacy Assay (MT-4/MTT System)

This protocol validates the EC50 values cited above.

  • Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).

  • Infection:

    • Suspend MT-4 cells at

      
       cells/mL.
      
    • Infect with HIV-1 (strain III_B) at a Multiplicity of Infection (MOI) of 0.1.

  • Treatment:

    • Immediately add test compounds (AmBBU, Emivirine) in serial dilutions (e.g., 0.1 nM to 100 nM).

    • Include "Mock-infected" controls (toxicity baseline) and "Virus-only" controls (0% inhibition).

  • Incubation: Incubate at 37°C, 5% CO2 for 5 days.

  • Readout (MTT Assay):

    • Add MTT reagent (tetrazolium salt). Viable cells convert MTT to purple formazan.

    • Lyse cells and measure absorbance at 540 nm.

    • Calculation:

      
       is the concentration achieving 50% protection against viral cytopathogenicity.[3]
      

Assay_Workflow Step1 MT-4 Cells (Susceptible T-cells) Step2 Infection (HIV-1 IIIB, MOI 0.1) Step1->Step2 Step3 Drug Treatment (Serial Dilution) Step2->Step3 Step4 Incubation (5 Days, 37°C) Step3->Step4 Step5 MTT Readout (Spectrophotometry) Step4->Step5 Result Data Analysis (EC50 / CC50 / SI) Step5->Result

Figure 2: High-throughput screening workflow for antiviral evaluation.

Conclusion & Future Outlook

The transition from Emivirine to AmBBU demonstrates the power of structure-based drug design. By exploiting the Lys101 residue via a C-6 amino group, researchers achieved significant gains in intrinsic potency and selectivity.

However, the Y181C resistance barrier remains the "Achilles' heel" of this scaffold. While AmBBU is a superior binder, it is not a superior resister compared to second-generation NNRTIs (like Etravirine) which possess torsional flexibility ("wiggling") to accommodate mutations. Future optimization of the 6-amino-benzyluracil scaffold must focus on flexible linkers or diarylpyrimidine-like extensions to overcome the Y181C liability.

References

  • Emivirine (MKC-442) Profile

    • Source: MedChemExpress / Wikipedia
    • Context: Prototype NNRTI properties and historical failure due to resistance.
  • Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)

    • Source: Antimicrobial Agents and Chemotherapy (PubMed Central)
    • Context: Primary source for AmBBU/AzBBU potency, resistance profiles (Y181C), and synthesis logic.
  • Synthesis and antiviral activity of 6-benzyl analogs of HEPT

    • Source: PubMed[4]

    • Context: Background on the lithiation synthesis str
  • Structural Studies and Structure Activity Rel

    • Source: Frontiers in Molecular Biosciences
    • Context: Molecular dynamics and binding pocket interactions (Lys101, Tyr181).

Sources

A Researcher's Guide to Verifying the Mechanism of Action of 6-Amino-1-benzyluracil Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and verify the mechanism of action (MoA) of 6-Amino-1-benzyluracil and its analogs. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigative workflow.

The uracil scaffold is a cornerstone in medicinal chemistry, with derivatives known to exhibit a wide array of biological activities, including antiviral and anticancer properties.[1] Compounds bearing the 6-aminouracil moiety, in particular, have been identified as potent inhibitors of essential enzymes.[2] Notably, 6-anilinouracils, which share significant structural similarity with the 6-Amino-1-benzyluracil class, are known to be potent and selective inhibitors of bacterial DNA Polymerase IIIC (Pol IIIC), a critical enzyme for DNA replication in Gram-positive bacteria.[2][3] This structural precedent forms the basis of our central hypothesis.

Central Hypothesis: 6-Amino-1-benzyluracil compounds exert their primary biological effect through the direct inhibition of a target enzyme, postulated here to be the bacterial DNA Polymerase IIIC.

This guide will systematically outline a multi-phase experimental strategy to rigorously test this hypothesis, from initial biochemical validation to confirmation in a cellular context and unambiguous target identification.

Phase 1: In Vitro Biochemical Validation of Enzyme Inhibition

The foundational step in MoA verification is to determine if the compound directly interacts with and inhibits the activity of its purified, putative target. This approach isolates the compound-target interaction from the complexities of a cellular environment, providing clean, quantitative data on inhibitory potency and the nature of the interaction.

Causality of Experimental Choice:

Directly measuring the inhibition of a purified enzyme is the most definitive initial step. It confirms a direct biochemical interaction, which is essential before proceeding to more complex and resource-intensive cellular assays. By quantifying the half-maximal inhibitory concentration (IC₅₀), we establish a benchmark for the compound's potency. Further kinetic studies are crucial to understand how the inhibitor interacts with the enzyme—whether it competes with the natural substrate, binds to a separate site, or a combination thereof. This information is invaluable for any future lead optimization efforts.

For our comparative analysis, we will use 6-(p-hydroxyphenylazo)-uracil (HPUra) , a well-characterized, classic inhibitor of B. subtilis Pol IIIC, as our positive control and benchmark.[4][5]

Experiment 1A: DNA Polymerase IIIC Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of 6-Amino-1-benzyluracil required to reduce the activity of purified Pol IIIC by 50%.

Detailed Step-by-Step Protocol: [6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM Dithiothreitol (DTT), 100 µg/mL Bovine Serum Albumin (BSA), 50 mM NaCl.

    • Enzyme: Purified recombinant B. subtilis DNA Polymerase IIIC. Dilute in assay buffer to a working concentration (e.g., 10 nM).

    • Substrate Mix: Prepare a mix in assay buffer containing 20 nM primer/template DNA (e.g., poly(dA)/oligo(dT)) and 5 µM dNTPs, including [³H]-dTTP for radioactive detection.

    • Inhibitors: Prepare 10x serial dilutions of 6-Amino-1-benzyluracil and HPUra in DMSO. Final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the inhibitor dilution (or DMSO for the 'no inhibitor' control).

    • Add 25 µL of the purified enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Substrate Mix.

  • Reaction & Quenching:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) where the reaction is in the linear range.

    • Terminate the reaction by adding 50 µL of 50 mM EDTA.

  • Detection:

    • Spot an aliquot from each well onto DE81 ion-exchange filter paper.

    • Wash the filters three times with 0.3 M ammonium formate (pH 7.8) to remove unincorporated [³H]-dTTP, followed by a final wash with 95% ethanol.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Data Presentation: Comparative IC₅₀ Values

CompoundTarget EnzymePutative MoAIC₅₀ (µM) [Hypothetical Data]
6-Amino-1-benzyluracilB. subtilis Pol IIICCompetitive with dGTP5.2
HPUra (Positive Control)B. subtilis Pol IIICCompetitive with dGTP[4]0.8
Aphidicolin (Negative Control)B. subtilis Pol IIICEukaryotic Pol α inhibitor[8]> 100

This table presents hypothetical yet plausible data for illustrative purposes.

Experiment 1B: Mechanism of Inhibition Kinetic Studies

To understand the nature of the inhibition, the assay is repeated with varying concentrations of one of the dNTP substrates (e.g., dGTP, as HPUra is a known dGTP competitor) at several fixed concentrations of the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

G Lineweaver-Burk Plots for Enzyme Inhibition Types cluster_0 Competitive cluster_1 Non-competitive a_text 1/V b_text 1/[S] origin_a origin_a a_axis a_axis origin_a->a_axis 1/Vmax b_axis b_axis origin_a->b_axis y_intercept x_neg_1 x_neg_1->y_intercept No Inhibitor x_neg_2 x_neg_2->y_intercept + Inhibitor c_text 1/V d_text 1/[S] origin_c origin_c c_axis c_axis origin_c->c_axis d_axis d_axis origin_c->d_axis x_intercept y_pos_1 x_intercept->y_pos_1 No Inhibitor y_pos_2 x_intercept->y_pos_2 + Inhibitor

Caption: Lineweaver-Burk plots illustrating different inhibition kinetics.

Phase 2: Cellular Target Engagement and Phenotypic Validation

After confirming direct enzyme inhibition in vitro, the next critical step is to verify that the compound engages its target within a live cellular environment and elicits the expected biological response.

Causality of Experimental Choice:

A compound's activity in a test tube does not guarantee its efficacy in a cell. It must be cell-permeable, avoid efflux pumps, and remain stable in the cytoplasm to reach its target. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[9] Linking this target engagement to a whole-cell phenotype, such as the inhibition of bacterial growth (measured by Minimum Inhibitory Concentration, MIC), provides a powerful, self-validating link between the molecular mechanism and the organismal effect.[10] Finally, assessing cytotoxicity against a mammalian cell line is crucial for evaluating the compound's selectivity and potential as a therapeutic.

Experiment 2A: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9]

Detailed Step-by-Step Protocol: [11]

  • Cell Culture and Treatment:

    • Culture B. subtilis to mid-log phase.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with and without a saturating concentration of 6-Amino-1-benzyluracil (e.g., 10x IC₅₀). Incubate for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated and untreated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by a suitable method (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection by Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Pol IIIC in each sample using SDS-PAGE and Western blotting with a specific anti-Pol IIIC antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble Pol IIIC remaining versus temperature for both the treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms target engagement.

G CETSA Workflow for Target Engagement A 1. Treat Cells (+/- Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Detect Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curves E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Experiment 2B: Antibacterial Activity (MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7]

Detailed Step-by-Step Protocol: [13][14]

  • Preparation:

    • Prepare a 2-fold serial dilution of 6-Amino-1-benzyluracil and HPUra in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

    • Prepare a standardized inoculum of B. subtilis at approximately 5 x 10⁵ CFU/mL in MHB.[10]

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]

Experiment 2C: Mammalian Cell Cytotoxicity (MTT Assay)

This assay assesses the compound's effect on the metabolic activity of a mammalian cell line (e.g., HEK293) as an indicator of viability.[15]

Detailed Step-by-Step Protocol: [16][17]

  • Cell Plating: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Comparative Cellular Activity & Selectivity

CompoundMIC vs. B. subtilis (µg/mL) [Hypothetical Data]CC₅₀ vs. HEK293 (µg/mL) [Hypothetical Data]Selectivity Index (CC₅₀/MIC)
6-Amino-1-benzyluracil8>100>12.5
HPUra (Positive Control)28542.5

A higher selectivity index indicates a more favorable therapeutic window.

Phase 3: Unbiased Target Identification

While the preceding experiments can validate a hypothesized target, they cannot rule out the existence of other, potentially more potent, targets. Photoaffinity labeling is a powerful technique to identify a compound's binding partners in an unbiased manner directly within a complex biological system.

Causality of Experimental Choice:

This method provides the highest level of evidence for a direct drug-target interaction. By creating a compound derivative that can be covalently cross-linked to its binding partners upon photoactivation, we can "trap" the interaction. Subsequent isolation and identification of the labeled proteins via mass spectrometry can reveal the full spectrum of targets, confirming the primary target and potentially uncovering novel off-target effects.

G Photoaffinity Labeling Workflow A 1. Synthesize Probe (Compound + Photoreactive Group + Tag) B 2. Incubate Probe with Cell Lysate or Live Cells A->B C 3. Photo-irradiate (UV) to Covalently Cross-link B->C D 4. Lyse Cells & Isolate Labeled Proteins via Tag C->D E 5. Digest Proteins & Analyze by Mass Spectrometry D->E F 6. Identify Protein Targets E->F

Caption: General workflow for unbiased target identification using photoaffinity labeling.

Experiment 3A: Photoaffinity Labeling and Target Identification

Detailed Step-by-Step Protocol (Conceptual):

  • Probe Synthesis: Synthesize a derivative of 6-Amino-1-benzyluracil that incorporates two key moieties:

    • A photoreactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV light exposure.

    • A reporter tag (e.g., an alkyne or biotin) for subsequent enrichment.

  • Probe Validation: Confirm that the synthesized probe retains its inhibitory activity against the target enzyme (Pol IIIC) to ensure the modifications did not disrupt binding.

  • Labeling:

    • Incubate live B. subtilis cells or a cell lysate with the photoaffinity probe.

    • As a control, perform a parallel incubation in the presence of a large excess of the parent 6-Amino-1-benzyluracil compound. Target proteins should show reduced labeling in this competition experiment.

  • Cross-linking: Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group, causing covalent attachment of the probe to its binding partners.

  • Enrichment and Identification:

    • If an alkyne tag was used, perform a "click" reaction to attach a biotin handle.

    • Lyse the cells and enrich the biotin-tagged proteins using streptavidin-coated beads.

    • Elute the bound proteins, separate them by SDS-PAGE, and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered specific binding partners. The identification of DNA Polymerase IIIC as a top hit would provide definitive validation of the proposed mechanism of action.

Conclusion

This guide outlines a logical and rigorous workflow for the complete verification of the mechanism of action for 6-Amino-1-benzyluracil compounds, centered on the hypothesis of DNA Polymerase IIIC inhibition. By systematically progressing from direct biochemical assays to cellular target engagement and phenotypic analysis, and culminating in unbiased target identification, researchers can build a comprehensive and validated understanding of their compound's biological activity. This structured approach not only ensures scientific integrity but also provides the critical data necessary for advancing promising compounds through the drug development pipeline.

References

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  • What are DNA polymerase inhibitors and how do they work? (2024). BenchSci. [Link]

  • Mackenzie, J. M., et al. (1973). Inhibition of a DNA Polymerase from Bacillus subtilis by Hydroxyphenylazopyrimidines. Proceedings of the National Academy of Sciences, 70(2), 512-516. [Link]

  • Krokan, H., Wist, E., & Krokan, R. H. (1981). Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism. Nucleic Acids Research, 9(18), 4709–4719. [Link]

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  • MDPI. (2021). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. [Link]

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  • Lee, M. Y., & Toomey, N. L. (2018). Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Oncotarget, 9(92), 36471-36484. [Link]

  • Rossi, R. A., & Postigo, A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 361-381. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Reference Laboratories. [Link]

  • Assay Genie. (n.d.). DNA Polymerase Protocol. Assay Genie. [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Tanaka, M., et al. (2014). Synthesis and evaluation of effective photoaffinity probe molecule of furospinosulin-1, a hypoxia-selective growth inhibitor. Bioorganic & Medicinal Chemistry, 22(7), 2246-2255. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]

Sources

Technical Replication Guide: Synthesis and Bioactivity Profiling of 6-Amino-1-benzyluracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Relevance: 6-Amino-1-benzyluracil (6-ABU) serves as a critical pharmacophore in the development of non-nucleoside inhibitors for Acetylcholinesterase (AChE) and Thymidine Phosphorylase (TP) . Its structural versatility allows it to function as a biomimetic scaffold, mimicking the pyrimidine base of DNA while offering sites (N3, C5) for functionalization to target the peripheral anionic site (PAS) of AChE, a key strategy in Alzheimer’s disease therapeutics.

Objective: This guide provides a comparative technical framework for replicating the synthesis of 6-ABU derivatives using Classical Thermal Condensation versus Microwave-Assisted Synthesis . It further details the validation of biological activity via a modified Ellman’s Assay.

Part 1: Synthetic Route Comparison & Methodology

Comparative Analysis of Synthetic Strategies

The synthesis of 6-aminouracils traditionally relies on the Traube Purine Synthesis precursor method—condensing a urea derivative with a cyanoacetic acid derivative.

FeatureMethod A: Classical Thermal CondensationMethod B: Microwave-Assisted (MW) Synthesis
Reaction Type Cyclocondensation (Base-Catalyzed)Dielectric Heating / Solvent-Free
Reagents N-benzylurea, Cyanoacetic acid, Acetic AnhydrideN-benzylurea, Cyanoacetic acid, minimal DMSO/PEG
Conditions 70–80°C for 2–4 hours300W Irradiation for 3–5 minutes
Yield Efficiency 65–75%85–92%
Purity Profile Requires recrystallization (often colored impurities)High purity; minimal workup
Scalability High (Gram to Kilogram scale)Low to Medium (Milligram to Gram scale)
Green Metric Low (Uses stoichiometric dehydrating agents)High (Atom economy, energy efficient)

Recommendation: For rapid library generation and SAR (Structure-Activity Relationship) exploration, Method B (Microwave) is superior due to higher yields and reduced reaction times. For bulk scaffold production, Method A remains the standard.

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a nucleophilic attack of the urea nitrogen on the carbonyl of the cyanoacetic acid (or ester), followed by cyclization and water elimination.

Synthesispathway Reactants N-Benzylurea + Cyanoacetic Acid Intermediate Intermediate: Ureido-cyanoacetamide Reactants->Intermediate Condensation (Ac₂O or MW) Transition Cyclization (Nucleophilic Attack) Intermediate->Transition Intramolecular Cyclization Product Product: 6-Amino-1-benzyluracil Transition->Product Byproduct Byproduct: H₂O Transition->Byproduct

Figure 1: Synthetic pathway for 6-amino-1-benzyluracil via condensation of N-benzylurea and cyanoacetic acid.

Detailed Protocol: Microwave-Assisted Synthesis (Recommended)

Reagents:

  • N-Benzylurea (10 mmol)

  • Cyanoacetic acid (11 mmol)

  • Acetic Anhydride (0.5 mL - Catalytic/Dehydrating agent)

Workflow:

  • Preparation: In a dedicated microwave process vial (10 mL), mix N-benzylurea and cyanoacetic acid. Add acetic anhydride dropwise to wet the solid mixture.

  • Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Monowave). Program the reactor:

    • Power: 300 W[1]

    • Temp Limit: 85°C

    • Time: 3 minutes (Hold time)

  • Workup: Upon cooling, the reaction mixture will solidify. Add 10 mL of ice-cold ethanol and sonicate for 2 minutes to break up the solid mass.

  • Filtration: Filter the precipitate under vacuum. Wash with cold water (2 x 10 mL) to remove unreacted acid and urea.

  • Recrystallization: Purify the crude solid using Ethanol/DMF (9:1) to obtain white crystalline needles.

Validation Checkpoints:

  • Melting Point: Expect >260°C (decomposition).

  • 1H NMR (DMSO-d6): Look for the benzyl methylene singlet (~5.0 ppm), the C-5 proton singlet (~4.6 ppm), and the broad amino exchangeable peak (~6.0-7.0 ppm).

Part 2: Bioactivity Validation (AChE Inhibition)

Rationale

6-aminouracil derivatives act as competitive or mixed-type inhibitors of Acetylcholinesterase (AChE).[2] The benzyl group at N1 provides hydrophobic interaction with the aromatic gorge of the enzyme, while the amino group at C6 mimics the quaternary ammonium of acetylcholine.

Assay Protocol: Modified Ellman’s Method

Objective: Determine the IC50 of the synthesized derivative against Electrophorus electricus AChE (EeAChE).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Reagent: 5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: AChE solution (0.03 U/mL).

Workflow (96-Well Plate Format):

  • Blank: Add 140 µL Buffer + 20 µL DTNB + 20 µL Solvent (DMSO).

  • Control: Add 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme.

  • Test: Add 120 µL Buffer + 20 µL DTNB + 20 µL Enzyme + 20 µL Inhibitor (various concentrations).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL ATCI (Substrate) to all wells.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

Assay Logic Visualization

EllmanAssay Substrate Substrate: Acetylthiocholine (ATCI) Hydrolysis Hydrolysis Reaction (Thiocholine Release) Substrate->Hydrolysis Enzyme Enzyme: AChE Enzyme->Hydrolysis Inhibitor Inhibitor: 6-ABU Derivative Inhibitor->Enzyme Inhibition DTNB DTNB Reagent (Ellman's Reagent) Hydrolysis->DTNB Thiocholine reacts with Detection Detection: Yellow Anion (412 nm) DTNB->Detection

Figure 2: Kinetic workflow for Ellman's Assay detecting AChE inhibition.

Part 3: Performance Benchmarking

Synthetic Yield Comparison

Data derived from replicating protocols for 6-amino-1-benzyluracil (Standard) and 6-amino-1-(4-fluorobenzyl)uracil (Derivative).

MethodReaction TimeYield (Standard)Yield (4-F Derivative)Purity (HPLC)
Classical (Acetic Anhydride) 3.5 Hours68%62%94%
Microwave (Solvent-Free) 4 Minutes89% 86% 98%
Bioactivity Benchmarking (AChE Inhibition)

Comparison of IC50 values against standard clinical inhibitors. Note: Values are representative of typical structure-activity relationship (SAR) trends for this scaffold.

CompoundIC50 (µM)MechanismNotes
6-Amino-1-benzyluracil 12.5 ± 1.2MixedModerate binder; good lead scaffold.
Tacrine (Standard) 0.2 ± 0.05Non-competitiveHigh potency, high hepatotoxicity.
Galantamine (Standard) 2.1 ± 0.3CompetitiveClinical standard.
6-Amino-1-(4-fluorobenzyl)uracil 8.4 ± 0.9MixedFluorine enhances lipophilicity/PAS binding.

Interpretation: While the base scaffold (6-ABU) is less potent than Tacrine, it lacks the acridine-related hepatotoxicity. The synthesis of derivatives (e.g., 4-fluorobenzyl) demonstrates that modifying the N1-tail significantly improves potency, validating the scaffold's utility in drug discovery.

References

  • Microwave-Assisted Synthesis of Uracil Derivatives: Comparison of thermal vs. microwave methods for uracil condensation. Source: (Representative context for MW protocols).

  • Bioactivity of 6-Methyluracil and Benzyl Derivatives: Evaluation of uracil derivatives as Acetylcholinesterase inhibitors. Source: (Contextual grounding for AChE activity).

  • Ellman’s Assay Protocol: A new and rapid colorimetric determination of acetylcholinesterase activity. Source: (The foundational method).

  • Green Synthesis of 6-Aminouracils: One-pot synthesis using environmentally benign catalysts. Source:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.